molecular formula C5F10O B158337 Heptafluoropropyl trifluorovinyl ether CAS No. 1623-05-8

Heptafluoropropyl trifluorovinyl ether

Cat. No.: B158337
CAS No.: 1623-05-8
M. Wt: 266.04 g/mol
InChI Key: KHXKESCWFMPTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptafluoropropyl trifluorovinyl ether is a useful research compound. Its molecular formula is C5F10O and its molecular weight is 266.04 g/mol. The purity is usually 95%.
The exact mass of the compound Perfluoropropoxyethylene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-3-(1,2,2-trifluoroethenoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F10O/c6-1(7)2(8)16-5(14,15)3(9,10)4(11,12)13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXKESCWFMPTFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70087-25-1
Record name Propane, 1,1,1,2,2,3,3-heptafluoro-3-[(1,2,2-trifluoroethenyl)oxy]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70087-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0061826
Record name Perfluoropropyl trifluorovinyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propane, 1,1,1,2,2,3,3-heptafluoro-3-[(1,2,2-trifluoroethenyl)oxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1623-05-8
Record name 1,1,1,2,2,3,3-Heptafluoro-3-[(1,2,2-trifluoroethenyl)oxy]propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1623-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluoro(propyl vinyl ether)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,1,1,2,2,3,3-heptafluoro-3-[(1,2,2-trifluoroethenyl)oxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluoropropyl trifluorovinyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,2,3,3-heptafluoro-3-[(trifluorovinyl)oxy]propane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.092
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERFLUORO(PROPYL VINYL ETHER)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73R080E9WS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Heptafluoropropyl Trifluorovinyl Ether (CAS 1623-05-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptafluoropropyl trifluorovinyl ether, with CAS registry number 1623-05-8, is a fluorinated ether that serves as a crucial monomer in the synthesis of advanced fluoropolymers. Its unique chemical structure, imparting properties such as thermal stability, chemical inertness, and low surface energy, makes it a substance of significant interest in various high-performance applications. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectral characteristics, reactivity, and safety considerations, tailored for professionals in research and development.

Physicochemical Properties

This compound is a colorless and clear liquid under standard conditions.[1] Its fundamental physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₅F₁₀O[2][3]
Molecular Weight 266.04 g/mol [2][3]
CAS Number 1623-05-8[2][3]
Appearance Clear, colorless liquid[1]
Boiling Point 35 °C[1]
Melting Point -70 °C[1]
Density 1.53 g/cm³[1]
Flash Point -20 °C[4]
Water Solubility Insoluble[1]

Synthesis

The synthesis of this compound typically involves the reaction of a perfluorinated acyl fluoride with hexafluoropropylene oxide (HFPO) in the presence of a suitable catalyst, followed by thermal decomposition. A general synthetic pathway is outlined below.

Experimental Protocol: Synthesis from Perfluoropropionyl Fluoride and Hexafluoropropylene Oxide

This protocol is a generalized procedure based on common methods for the synthesis of perfluoroalkyl vinyl ethers.

Materials:

  • Perfluoropropionyl fluoride (CF₃CF₂COF)

  • Hexafluoropropylene oxide (HFPO)

  • Anhydrous alkali metal fluoride (e.g., CsF or KF)

  • Aprotic solvent (e.g., diglyme, tetraglyme)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Preparation of the Catalyst Bed: In a dry, inert atmosphere, a reactor is charged with the anhydrous alkali metal fluoride catalyst.

  • Reaction: A mixture of perfluoropropionyl fluoride and hexafluoropropylene oxide is passed through the heated catalyst bed. The reaction temperature is typically maintained in the range of 150-300 °C.

  • Intermediate Formation: The reaction proceeds via the formation of a perfluoroalkoxy propionyl fluoride intermediate.

  • Pyrolysis: The intermediate is then subjected to thermal cracking (pyrolysis) at a higher temperature, typically in the range of 150-300 °C, often in the presence of a cracking agent like sodium carbonate.[5] This step eliminates a carbonyl group to form the desired trifluorovinyl ether.

  • Purification: The product stream is cooled, and the desired this compound is separated from byproducts and unreacted starting materials by fractional distillation.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Perfluoropropionyl\nFluoride Perfluoropropionyl Fluoride Reaction Reaction Perfluoropropionyl\nFluoride->Reaction Hexafluoropropylene\nOxide (HFPO) Hexafluoropropylene Oxide (HFPO) Hexafluoropropylene\nOxide (HFPO)->Reaction Catalyst\n(e.g., CsF, KF) Catalyst (e.g., CsF, KF) Catalyst\n(e.g., CsF, KF)->Reaction Solvent\n(e.g., Diglyme) Solvent (e.g., Diglyme) Solvent\n(e.g., Diglyme)->Reaction Temperature\n(150-300 °C) Temperature (150-300 °C) Temperature\n(150-300 °C)->Reaction Pyrolysis Pyrolysis Reaction->Pyrolysis Purification\n(Distillation) Purification (Distillation) Pyrolysis->Purification\n(Distillation) Heptafluoropropyl\nTrifluorovinyl Ether Heptafluoropropyl Trifluorovinyl Ether Purification\n(Distillation)->Heptafluoropropyl\nTrifluorovinyl Ether

Figure 1. Synthetic workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and identification of this compound.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[6] The expected chemical shift ranges for the different fluorine environments in this compound are provided in the table below.

Fluorine GroupTypical Chemical Shift Range (ppm vs. CFCl₃)Reference
-CF₃+40 to +80[1]
-CF₂-+80 to +140[1]
F-C=Not specified, but distinct from saturated fluorocarbons
F₂C=Not specified, but distinct from saturated fluorocarbons

Note: Specific chemical shift values and coupling constants for this compound would require experimental determination or access to spectral databases.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show strong absorption bands characteristic of C-F and C-O-C stretching vibrations.

Functional GroupExpected Absorption Range (cm⁻¹)
C-F Stretch1000 - 1400 (strong, multiple bands)
C=C Stretch (fluorinated)~1780
C-O-C Stretch1100 - 1300

Note: The exact peak positions can be influenced by the overall molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), this compound is expected to fragment through characteristic pathways for fluorinated ethers.

Expected Fragmentation:

  • Molecular Ion (M⁺): The molecular ion peak at m/z 266 should be observable.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers.[7]

  • Loss of Fluorine or Fluorinated Fragments: Loss of F (m/z 19), CF₃ (m/z 69), or other perfluoroalkyl fragments are expected.

Fragmentation_Pathway cluster_fragments Major Fragments This compound\n(m/z 266) This compound (m/z 266) C4F7O+\n(m/z 197) C4F7O+ (m/z 197) This compound\n(m/z 266)->C4F7O+\n(m/z 197) -CF3 C3F7+\n(m/z 169) C3F7+ (m/z 169) This compound\n(m/z 266)->C3F7+\n(m/z 169) -OCF=CF2 C2F4O+\n(m/z 116) C2F4O+ (m/z 116) C4F7O+\n(m/z 197)->C2F4O+\n(m/z 116) -C2F3 CF3+\n(m/z 69) CF3+ (m/z 69) C3F7+\n(m/z 169)->CF3+\n(m/z 69) -C2F4

Figure 2. Plausible mass spectrometry fragmentation pathway.

Reactivity and Stability

This compound is a flammable liquid and should be handled with appropriate precautions.[4] It is considered chemically stable under normal conditions but may be unstable in the presence of incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[8] The ether linkage can be a point of chemical attack, although the high degree of fluorination generally increases the molecule's stability.[9]

Hazardous Decomposition: Thermal decomposition can generate hazardous substances, including carbon oxides and hydrogen fluoride.[8]

Polymerization: As a vinyl ether, it can undergo polymerization, particularly in the presence of initiators or under conditions of heat and pressure. This reactivity is harnessed in the production of fluoropolymers.

Safety and Handling

General Precautions:

  • Use in a well-ventilated area.

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Keep away from heat, sparks, and open flames.[4]

Storage:

  • Store in a cool, dry, well-ventilated area.

  • Keep containers tightly closed.

  • Store away from incompatible materials.

Applications

The primary application of this compound is as a comonomer in the production of fluoropolymers.[2][5] These polymers exhibit exceptional properties, including:

  • High thermal stability

  • Excellent chemical resistance

  • Low coefficient of friction

  • Good dielectric properties

These properties make the resulting fluoropolymers suitable for demanding applications in the aerospace, automotive, electronics, and chemical processing industries.[2] It also finds use in the synthesis of other fluorinated compounds for the pharmaceutical and agrochemical sectors.[2]

Environmental Fate and Toxicology

This compound is classified as a per- and polyfluoroalkyl substance (PFAS). There is growing regulatory concern about the environmental persistence of PFAS compounds.[9]

Environmental Persistence: This compound is not readily biodegradable but is expected to degrade in the atmosphere.[9] In the environment, it has the potential to transform into perfluoropropionic acid (PFPA), which is highly persistent.[9]

Toxicology: Specific toxicological data for this compound is limited. However, as with many PFAS, there are general concerns about their potential for bioaccumulation and long-term health effects.[9] It is recommended to handle this compound with care and to minimize environmental release.

Conclusion

This compound is a valuable fluorinated building block with a unique set of properties that make it essential for the production of high-performance materials. A thorough understanding of its physicochemical characteristics, synthesis, and handling requirements is crucial for its safe and effective use in research and industrial applications. Further research into its specific toxicological profile and environmental degradation pathways is warranted to ensure its responsible management.

References

An In-depth Technical Guide to the Molecular Structure Analysis of Heptafluoropropyl Trifluorovinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptafluoropropyl trifluorovinyl ether, also known as perfluoro(propyl vinyl ether) (PPVE), is a fluorinated ether with the chemical formula C₅F₁₀O.[1][2][3] With a molecular weight of approximately 266.04 g/mol , this compound is a key monomer in the production of various fluoropolymers and specialty materials.[1][4][5] Its unique properties, including high thermal and chemical stability, make it a subject of interest in materials science and for various industrial applications.[6][7] This guide provides a comprehensive analysis of the molecular structure of this compound, detailing the spectroscopic data and synthesis methodologies crucial for research and development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number1623-05-8[1][2][3]
Molecular FormulaC₅F₁₀O[1][2][3]
Molecular Weight266.04 g/mol [1][4][5]
Boiling Point35-36 °C[3][8]
Melting Point-70 °C[2][9]
Density1.53 g/cm³[8][9]

Molecular Structure and Spectroscopic Analysis

The molecular structure of this compound consists of a heptafluoropropyl group linked to a trifluorovinyl group through an ether oxygen atom. The IUPAC name for this compound is 1,1,1,2,2,3,3-heptafluoro-3-(1,2,2-trifluoroethenoxy)propane.[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is expected to show distinct signals for the fluorine atoms in the heptafluoropropyl and trifluorovinyl groups. The signals for the -CF₃, -CF₂, and -OCF₂- groups in the heptafluoropropyl chain and the signals for the -OCF=CF₂ group in the trifluorovinyl moiety would appear in characteristic regions.[10]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon backbone of the molecule. The carbon atoms bonded to fluorine will exhibit characteristic splitting patterns due to C-F coupling.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-50 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹⁹F NMR Acquisition:

    • Reference the spectrum to an external standard such as CFCl₃ (δ = 0 ppm).

    • Acquire the spectrum with appropriate pulse sequences to obtain both proton-coupled and -decoupled spectra to aid in structural assignment.

  • ¹³C NMR Acquisition:

    • Reference the spectrum to the residual solvent peak.

    • Obtain a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) would likely lead to cleavage of the C-O and C-C bonds.

Expected Fragmentation:

  • Loss of the trifluorovinyl group (-CF=CF₂)

  • Loss of the heptafluoropropyl group (-C₃F₇)

  • Fragmentation within the heptafluoropropyl chain.

A reference to a GC-MS spectrum is available in the PubChem database, which could provide detailed fragmentation data.[1]

Experimental Protocol for Mass Spectrometry (GC-MS):

  • Sample Introduction: Inject a dilute solution of the compound into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC will separate the compound from any impurities.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 10-300).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-F, C=C, and C-O-C bonds. A vapor phase IR spectrum is noted as being available.[1]

Expected Vibrational Frequencies:

Wavenumber (cm⁻¹)BondVibrational Mode
1640-1680C=CStretching
1000-1350C-FStretching
1050-1150C-O-CAsymmetric Stretching

Experimental Protocol for IR Spectroscopy (Vapor Phase):

  • Sample Preparation: Introduce a small amount of the liquid sample into a gas cell.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Synthesis of this compound

A general method for the synthesis of trifluorovinyl ethers involves the reaction of a sodium alkoxide with hexafluoropropene oxide (HFPO). A specific synthesis for this compound is referenced in The Journal of Organic Chemistry.[3] While the full experimental details from this specific paper are not provided here, a general plausible synthesis pathway is outlined below.

synthesis_pathway Heptafluoropropanol Heptafluoropropanol Sodium Heptafluoropropoxide Sodium Heptafluoropropoxide Heptafluoropropanol->Sodium Heptafluoropropoxide NaH Intermediate Adduct Intermediate Adduct Sodium Heptafluoropropoxide->Intermediate Adduct Hexafluoropropene Oxide (HFPO) This compound This compound Intermediate Adduct->this compound Pyrolysis

Caption: Plausible synthesis pathway for this compound.

Experimental Protocol for Synthesis (General):

  • Formation of Sodium Heptafluoropropoxide: React heptafluoropropanol with a strong base like sodium hydride in an anhydrous aprotic solvent (e.g., diethyl ether, THF).

  • Reaction with HFPO: Add hexafluoropropene oxide to the solution of the sodium alkoxide at low temperature. This reaction forms an intermediate carboxylate salt.

  • Pyrolysis: The resulting salt is then pyrolyzed, often in the presence of a catalyst, to yield the desired this compound.

  • Purification: The crude product is purified by distillation.

Conclusion

The molecular structure of this compound has been well-characterized by a combination of spectroscopic techniques. While publicly available high-resolution spectra with detailed assignments are limited, the expected spectral features can be predicted based on the known structure and data from analogous compounds. The synthesis of this important fluoromonomer is achievable through established methods in organofluorine chemistry. This guide provides a foundational understanding for researchers and professionals working with or developing materials based on this compound. Further investigation into spectral databases and the primary literature is recommended for obtaining high-resolution spectral data for detailed analysis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Perfluoro(propyl vinyl ether)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro(propyl vinyl ether) (PPVE) is a fluorinated ether with the chemical formula C5F10O. It is a key monomer in the production of various fluoropolymers, contributing unique and desirable properties to the resulting materials. Its high fluorine content imparts exceptional chemical inertness, thermal stability, and low surface energy. This guide provides a comprehensive overview of the core physical and chemical properties of PPVE, intended to support research, development, and application activities in various scientific fields, including materials science and drug development.

Physical Properties

The physical characteristics of perfluoro(propyl vinyl ether) are summarized in the tables below. These properties are crucial for understanding its behavior in various physical processes and for its application in polymer synthesis.

General and Thermal Properties
PropertyValueReference
Molecular Formula C5F10O[1][2]
Molecular Weight 266.03 g/mol [3]
Appearance Colorless, transparent liquid[2][4]
Boiling Point (at 1 atm) 35 °C (95 °F)[3]
Melting Point -70 °C[2][4]
Flash Point -20 °C[2]
Critical Temperature 150.3 °C (302.5 °F)[3]
Autoignition Temperature 157 °C (315 °F)[3]
Density and Optical Properties
PropertyValueReference
Liquid Density (at 25 °C) 1.530 g/cm³ (1530 kg/m ³)[3]
Refractive Index (n_D) 1.272[5]
Vapor Properties
PropertyValueReference
Vapor Pressure (at 37.8 °C) 110.8 kPa (16.1 psia)[3]

Chemical Properties

The chemical behavior of perfluoro(propyl vinyl ether) is dominated by the strong carbon-fluorine bonds and the reactive vinyl group.

Reactivity and Stability

Perfluoro(propyl vinyl ether) exhibits high thermal stability and is generally considered to be of low chemical reactivity due to the electron-withdrawing effect of the fluorine atoms, which strengthens the ether linkage.[6] However, the vinyl group provides a site for polymerization and other addition reactions. It is a crucial comonomer in the synthesis of fluoropolymers like perfluoroalkoxy alkanes (PFA).[7]

Solubility
Thermal Decomposition

Under thermal stress, perfluoro(propyl vinyl ether) can decompose. Studies on related perfluoroalkyl ether carboxylic acids suggest that thermal decomposition can lead to the formation of smaller perfluorinated compounds. For instance, the thermal decomposition of hexafluoropropylene oxide dimer acid (HFPO-DA) can generate perfluoro(propyl vinyl ether) as a product through decarboxylation.[8][9][10] The decomposition pathways are complex and can involve radical mechanisms.

Experimental Protocols

The following sections outline generalized experimental methodologies for determining the key physical and chemical properties of perfluoro(propyl vinyl ether), based on established international standards.

Determination of Boiling Point (OECD Guideline 103)

Principle: This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Glass boiling tube with a side arm

  • Thermometer with appropriate range and accuracy

  • Heating bath (e.g., oil bath)

  • Boiling capillaries

Procedure:

  • A small amount of the liquid sample (perfluoro(propyl vinyl ether)) is placed in the boiling tube.

  • A boiling capillary, sealed at one end, is inverted and placed into the liquid.

  • The apparatus is heated gently in the heating bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.

  • The heating is stopped, and the bath is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the liquid begins to enter the capillary.[11]

Determination of Density (OECD Guideline 109)

Principle: The density is determined by measuring the mass of a known volume of the liquid. A pycnometer is a commonly used instrument for this purpose.

Apparatus:

  • Pycnometer (a glass flask with a precise volume)

  • Analytical balance

  • Thermostatic bath

Procedure:

  • The empty pycnometer is cleaned, dried, and weighed accurately.

  • The pycnometer is filled with the sample liquid (perfluoro(propyl vinyl ether)), ensuring no air bubbles are trapped.

  • The filled pycnometer is placed in a thermostatic bath to bring the liquid to the desired temperature (e.g., 25 °C).

  • The volume is adjusted precisely to the calibration mark.

  • The exterior of the pycnometer is cleaned and dried, and it is weighed again.

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.[12]

Determination of Refractive Index (ASTM D1218)

Principle: This method measures the extent to which light is refracted when it passes through the liquid. An Abbe refractometer is a common instrument for this measurement.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Light source (e.g., sodium lamp)

Procedure:

  • The refractometer is calibrated using a standard of known refractive index.

  • The prisms of the refractometer are cleaned and a few drops of the sample (perfluoro(propyl vinyl ether)) are applied.

  • The prisms are closed and the sample is allowed to come to the desired temperature by circulating water from the constant temperature bath.

  • The light source is positioned, and the telescope is adjusted until the dividing line between the light and dark fields is sharp and coincides with the crosshairs.

  • The refractive index is read from the instrument's scale.[4][13][14]

Determination of Water Solubility (OECD Guideline 105 - Flask Method)

Principle: A given amount of the substance is agitated in water at a specific temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined.

Apparatus:

  • Flasks with stoppers

  • Shaking apparatus with temperature control

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., GC-MS)

Procedure:

  • A preliminary test is conducted to determine the approximate solubility.

  • For the main test, a precisely weighed amount of perfluoro(propyl vinyl ether) is added to a known volume of water in a flask.

  • The flask is agitated in a thermostatic shaker at a defined temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

  • The mixture is then centrifuged to separate any undissolved substance.

  • The concentration of perfluoro(propyl vinyl ether) in the clear aqueous phase is determined using a suitable analytical method.[5][15][16][17]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Principle: GC-MS is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile organic compounds.

Apparatus:

  • Gas chromatograph with a suitable capillary column (e.g., non-polar)

  • Mass spectrometer detector

  • Syringe for sample injection

General Procedure:

  • Sample Preparation: The sample containing perfluoro(propyl vinyl ether) is prepared, which may involve dilution in a suitable solvent.

  • Injection: A small volume of the prepared sample is injected into the heated inlet of the gas chromatograph, where it is vaporized.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

  • Detection and Identification: As each component elutes from the column, it enters the mass spectrometer. The molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, producing a unique mass spectrum for each component. This allows for the identification of perfluoro(propyl vinyl ether) and any impurities.[2][18][19][20]

Visualizations

Logical Flow of Perfluoro(propyl vinyl ether) Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis of perfluoro(propyl vinyl ether), which often involves the reaction of a perfluoroacyl fluoride with a source of the trifluorovinyl group.

G cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product Perfluoroacyl_Fluoride Perfluoroacyl Fluoride (e.g., Perfluoropropionyl fluoride) Reaction Reaction (e.g., Pyrolysis or Catalytic Reaction) Perfluoroacyl_Fluoride->Reaction Trifluorovinyl_Source Trifluorovinyl Source (e.g., Hexafluoropropylene oxide) Trifluorovinyl_Source->Reaction Purification Purification (e.g., Distillation) Reaction->Purification PPVE Perfluoro(propyl vinyl ether) Purification->PPVE

Caption: Logical workflow for the synthesis of PPVE.

Experimental Workflow for GC-MS Analysis

This diagram outlines the typical experimental workflow for the analysis of a sample containing perfluoro(propyl vinyl ether) using Gas Chromatography-Mass Spectrometry.

G Sample_Collection Sample Collection Sample_Preparation Sample Preparation (e.g., Dilution, Extraction) Sample_Collection->Sample_Preparation GC_MS_Injection GC-MS Injection Sample_Preparation->GC_MS_Injection Chromatographic_Separation Chromatographic Separation GC_MS_Injection->Chromatographic_Separation Mass_Spectrometry_Detection Mass Spectrometry Detection Chromatographic_Separation->Mass_Spectrometry_Detection Data_Analysis Data Analysis (Identification and Quantification) Mass_Spectrometry_Detection->Data_Analysis Results Results Data_Analysis->Results

Caption: Workflow for GC-MS analysis of PPVE.

Conclusion

Perfluoro(propyl vinyl ether) is a specialty chemical with a unique set of physical and chemical properties that make it indispensable in the field of fluoropolymer manufacturing. Its high thermal stability, chemical inertness, and specific reactivity through its vinyl group allow for the creation of advanced materials with superior performance characteristics. This guide has provided a detailed overview of its core properties and the experimental methodologies used for their determination, offering a valuable resource for scientists and researchers engaged in its study and application.

References

Spectral Analysis of Heptafluoropropyl Trifluorovinyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for heptafluoropropyl trifluorovinyl ether (CF₃CF₂CF₂OCF=CF₂). Due to the limited availability of public, experimentally-derived spectral data for this specific compound, this document presents predicted values based on established principles of NMR and IR spectroscopy for fluorinated compounds. It also outlines comprehensive experimental protocols for acquiring such data and includes visualizations to illustrate key concepts and workflows.

Predicted Spectral Data

The following tables summarize the anticipated quantitative spectral data for this compound. These predictions are based on typical chemical shifts and absorption frequencies for the functional groups present in the molecule.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is predicted to show five distinct signals corresponding to the five chemically non-equivalent fluorine environments in the molecule. The chemical shifts are referenced to CFCl₃ (0 ppm).

Assigned GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
a : -CF₃-81 to -83Triplet³JFa-Fc = 8-12
b : -CF₂- (adjacent to CF₃)-125 to -128Multiplet
c : -O-CF₂--88 to -92Multiplet
d : =CF- (trans to O)-118 to -122Doublet of Doublets²Jgem = 35-45, ³Jtrans = 110-120
e : =CF₂ (cis to O)-110 to -114Doublet of Doublets²Jgem = 35-45, ³Jcis = 60-70
f : =CF₂ (geminal to e)-90 to -95Doublet of Doublets of Doublets²Jgem = 35-45, ³Jtrans = 110-120, ³Jcis = 60-70
Predicted IR Spectral Data

The infrared spectrum of this compound is expected to be characterized by strong absorptions in the C-F and C-O stretching regions.

Wavenumber (cm⁻¹)IntensityAssignment
~1840WeakC=C stretch (perfluoroalkene)
1350 - 1100StrongC-F stretching vibrations (multiple bands)
1150 - 1085StrongC-O-C asymmetric stretch

Experimental Protocols

The following are detailed, generalized methodologies for acquiring high-quality NMR and IR spectra of a volatile fluoroether like this compound.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain a high-resolution ¹⁹F NMR spectrum to determine the chemical environment of the fluorine atoms in the molecule.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.

  • Standard 5 mm NMR tubes.

Sample Preparation:

  • Prepare a solution of this compound in a deuterated solvent that does not contain fluorine, such as chloroform-d (CDCl₃) or acetone-d₆. A typical concentration is 5-10 mg of the sample in 0.6-0.7 mL of solvent.

  • Ensure the NMR tube is clean and dry to avoid any impurities in the spectrum.

  • Transfer the solution to the NMR tube and cap it securely.

Data Acquisition:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Set the spectrometer to the ¹⁹F nucleus frequency.

  • Acquire a standard one-dimensional ¹⁹F spectrum. Due to the wide chemical shift range of ¹⁹F, a large spectral width (e.g., -250 to 50 ppm) should be used initially to ensure all signals are captured.

  • Optimize acquisition parameters such as the pulse width, acquisition time, and relaxation delay. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • If desired, ¹H-decoupled spectra can be acquired to simplify the spectrum by removing H-F couplings, although for this perfluorinated compound, this is not necessary.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Reference the spectrum to an internal or external standard, typically CFCl₃ at 0.00 ppm.

  • Integrate the signals to determine the relative ratios of the different fluorine nuclei.

  • Analyze the multiplicities and coupling constants to elucidate the through-bond connectivity of the fluorine atoms.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer.

  • Gas-phase IR cell with KBr or NaCl windows, or salt plates (NaCl or KBr) for a neat liquid sample.

Sample Preparation (Gas-Phase):

  • This compound is a volatile liquid, making gas-phase analysis suitable.

  • Evacuate the gas cell.

  • Introduce a small amount of the liquid sample into the cell. The vapor pressure of the sample at room temperature will be sufficient to generate a measurable spectrum.

  • Alternatively, the cell can be filled to a known pressure with the sample vapor.

Sample Preparation (Neat Liquid):

  • Place a single drop of the liquid sample onto a clean, dry salt plate.

  • Carefully place a second salt plate on top, spreading the liquid into a thin film.

  • Ensure there are no air bubbles trapped between the plates.

Data Acquisition:

  • Place the sample (gas cell or salt plates) in the sample compartment of the FTIR spectrometer.

  • Acquire a background spectrum of the empty cell or clean salt plates. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂, H₂O) and the sample holder.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

Data Processing:

  • The spectrometer software will automatically perform a Fourier transform on the interferogram to produce the spectrum.

  • The background spectrum is automatically subtracted from the sample spectrum.

  • The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

  • Identify and label the major absorption bands.

Visualizations

The following diagrams illustrate the logical workflow for spectral data acquisition and the predicted signaling pathways in the ¹⁹F NMR spectrum.

Experimental_Workflow Experimental Workflow for Spectral Analysis cluster_NMR 19F NMR Spectroscopy cluster_IR Infrared Spectroscopy NMR_Sample_Prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) NMR_Acquisition Data Acquisition (400 MHz Spectrometer) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Referencing) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shifts, Couplings) NMR_Processing->NMR_Analysis Final_Report Combined Spectral Data and Interpretation NMR_Analysis->Final_Report NMR Data IR_Sample_Prep Sample Preparation (Gas-Phase or Neat Liquid) IR_Acquisition Data Acquisition (FTIR Spectrometer) IR_Sample_Prep->IR_Acquisition IR_Processing Data Processing (Background Subtraction) IR_Acquisition->IR_Processing IR_Analysis Spectral Analysis (Functional Group Identification) IR_Processing->IR_Analysis IR_Analysis->Final_Report IR Data Start Heptafluoropropyl Trifluorovinyl Ether Start->NMR_Sample_Prep Start->IR_Sample_Prep

Caption: Workflow for NMR and IR spectral analysis.

Predicted_19F_NMR_Spectrum Predicted 19F NMR Signal Assignments and Couplings cluster_signals Predicted Signals mol F₃C- F₂C- F₂C-O- CF= CF₂ a a (-CF₃) δ: -81 to -83 ppm b b (-CF₂-) δ: -125 to -128 ppm c c (-O-CF₂-) δ: -88 to -92 ppm d d (=CF-) δ: -118 to -122 ppm e e (=CF₂ cis) δ: -110 to -114 ppm f f (=CF₂ trans) δ: -90 to -95 ppm a->b ³J b->c ³J c->d ⁴J d->e ³Jcis d->f ³Jtrans e->f ²Jgem

Caption: Predicted ¹⁹F NMR assignments and couplings.

Heptafluoropropyl Trifluorovinyl Ether: A Technical Guide to its Solubility in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptafluoropropyl trifluorovinyl ether, a fluorinated ether, presents a unique solubility profile that is critical for its application in various research and industrial settings, including as a monomer for specialty polymers and as a specialty solvent.[1] This technical guide provides an in-depth overview of the available data and general principles governing its solubility in common laboratory solvents.

Physicochemical Properties

A compilation of the known physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior in different solvent systems.

PropertyValue
CAS Number 1623-05-8
Molecular Formula C5F10O
Molecular Weight 266.04 g/mol [2][3]
Appearance Colorless liquid[4]
Density 1.53 - 1.609 g/cm³[2][4]
Boiling Point 35 - 51.5 °C[2][4]
Melting Point -70 °C[2][4]
Water Solubility Insoluble[2][5]

Solubility Profile

Direct quantitative data on the solubility of this compound in a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, based on its highly fluorinated structure and the general principle of "like dissolves like," a qualitative solubility profile can be inferred.

Highly fluorinated compounds, such as this compound, tend to exhibit miscibility with other fluorinated solvents due to similar intermolecular forces. Their solubility in non-fluorinated organic solvents can be limited. For instance, research on similar fluorinated polymers indicates that highly fluorinated polymers are often insoluble in non-fluorinated solvents.[6]

Expected Solubility:

  • High Solubility: Expected in other perfluorinated solvents (e.g., perfluorohexane, perfluorodecalin).

  • Moderate to Low Solubility: May be observed in some non-polar organic solvents.

  • Insoluble: Confirmed to be insoluble in water.[2][5] It is also expected to be largely insoluble in polar protic solvents like ethanol and methanol.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol for determining the solubility of a liquid compound like this compound in a given solvent is recommended.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected laboratory solvent

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with airtight seals

  • Gas chromatograph with a suitable detector (e.g., FID or MS) or an NMR spectrometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the undissolved ether separates, leaving a clear saturated supernatant.

  • Sample Extraction: Carefully extract a known volume of the clear supernatant without disturbing the undissolved layer.

  • Dilution: Dilute the extracted sample to a known volume with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantitative Analysis: Analyze the diluted sample using a pre-calibrated gas chromatograph or NMR spectrometer to determine the concentration of this compound.

  • Calculation: Calculate the solubility in units such as g/L or mol/L from the determined concentration and the dilution factor.

Logical Relationship of Solubility

The following diagram illustrates the general principle governing the solubility of this compound with different classes of solvents based on their polarity and fluorination.

cluster_solute Solute cluster_solvents Solvents cluster_fluorinated Fluorinated cluster_nonpolar Non-polar Organic cluster_polar Polar Organic Heptafluoropropyl_Trifluorovinyl_Ether Heptafluoropropyl Trifluorovinyl Ether (Highly Fluorinated, Non-polar) Fluorinated_Solvents Fluorinated Solvents (e.g., Perfluorohexane) Heptafluoropropyl_Trifluorovinyl_Ether->Fluorinated_Solvents High Miscibility ('Like Dissolves Like') Nonpolar_Solvents Non-polar Solvents (e.g., Hexane, Toluene) Heptafluoropropyl_Trifluorovinyl_Ether->Nonpolar_Solvents Potential Limited Solubility Polar_Solvents Polar Solvents (e.g., Ethanol, Water) Heptafluoropropyl_Trifluorovinyl_Ether->Polar_Solvents Insoluble

Caption: Solubility principle of this compound.

References

comprehensive literature review on perfluoropropyl trifluorovinyl ether

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Perfluoropropyl trifluorovinyl ether (PPVE), a fluorinated olefin, serves as a critical comonomer in the synthesis of high-performance fluoropolymers. Its incorporation into polymer chains imparts enhanced flexibility, chemical inertness, and thermal stability, making it a valuable component in materials destined for demanding applications. This technical guide provides a comprehensive literature review of PPVE, focusing on its synthesis, polymerization, and the properties of the resulting polymers, with a particular emphasis on perfluoroalkoxy (PFA) resins.

Physicochemical Properties of Perfluoropropyl Trifluorovinyl Ether

PPVE is a colorless and transparent liquid with the chemical formula C₅F₁₀O.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValue
Chemical Name 1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane
CAS Number 1623-05-8
Molecular Weight 266.04 g/mol
Boiling Point 35-36 °C
Melting Point -70 °C
Density 1.53 g/cm³ at 25 °C

Synthesis of Perfluoropropyl Trifluorovinyl Ether

The industrial synthesis of perfluoropropyl trifluorovinyl ether is a multi-step process that is often detailed in patent literature. While specific proprietary details may vary, a general synthetic pathway involves the reaction of hexafluoropropylene oxide (HFPO) with a suitable fluorinated precursor, followed by a pyrolysis step.

One common approach involves the preparation of a 2-alkoxypropionyl fluoride intermediate, which is then reacted with a metal carbonate under anhydrous conditions at elevated temperatures to yield the desired vinyl ether.[2] The overall process can be visualized as a sequence of reactions leading to the formation of the ether linkage and the trifluorovinyl group.

G Hexafluoropropylene Oxide (HFPO) Hexafluoropropylene Oxide (HFPO) Intermediate (2-alkoxypropionyl fluoride) Intermediate (2-alkoxypropionyl fluoride) Hexafluoropropylene Oxide (HFPO)->Intermediate (2-alkoxypropionyl fluoride) Reaction Fluorinated Precursor Fluorinated Precursor Fluorinated Precursor->Intermediate (2-alkoxypropionyl fluoride) Perfluoropropyl Trifluorovinyl Ether (PPVE) Perfluoropropyl Trifluorovinyl Ether (PPVE) Intermediate (2-alkoxypropionyl fluoride)->Perfluoropropyl Trifluorovinyl Ether (PPVE) Pyrolysis Metal Carbonate Metal Carbonate Metal Carbonate->Perfluoropropyl Trifluorovinyl Ether (PPVE)

Figure 1: Generalized synthesis pathway for PPVE.
Experimental Protocol: Synthesis of a Perfluorinated Vinyl Ether (General Procedure)

The following is a generalized protocol based on patented methodologies for the synthesis of perfluorinated vinyl ethers. Specific reactants and conditions will vary for the synthesis of PPVE.

  • Preparation of the Intermediate: A 2-alkoxypropionyl fluoride is synthesized by reacting hexafluoropropylene oxide with a corresponding fluorinated alcohol or its salt in an appropriate solvent. This reaction is typically carried out under controlled temperature and pressure.

  • Pyrolysis: The resulting 2-alkoxypropionyl fluoride is then introduced into a reactor containing a stirred bed of a dried metal carbonate (e.g., potassium carbonate or sodium carbonate) at a temperature ranging from 240°C to 350°C.[2][3]

  • Product Collection: The fluorinated vinyl ether product is continuously distilled from the reactor as it is formed.[2]

  • Purification: The crude product is then purified, often through extraction and distillation, to remove any unreacted starting materials or byproducts.[4]

Polymerization of Perfluoropropyl Trifluorovinyl Ether

PPVE is primarily used as a comonomer with tetrafluoroethylene (TFE) to produce perfluoroalkoxy (PFA) resins.[5] The incorporation of the bulky perfluoropropyl ether side group disrupts the crystallinity of the polytetrafluoroethylene (PTFE) backbone, resulting in a melt-processable fluoropolymer with properties similar to PTFE.[6]

The polymerization is typically carried out via emulsion polymerization in an aqueous medium. This process involves the use of a surfactant, an initiator, and carefully controlled temperature and pressure to facilitate the reaction between the gaseous TFE and the liquid PPVE monomers.

G cluster_reactants Reactants cluster_conditions Reaction Conditions TFE Monomer TFE Monomer PFA Resin PFA Resin TFE Monomer->PFA Resin PPVE Monomer PPVE Monomer PPVE Monomer->PFA Resin Aqueous Medium Aqueous Medium Aqueous Medium->PFA Resin Surfactant Surfactant Surfactant->PFA Resin Initiator Initiator Initiator->PFA Resin Temperature & Pressure Control Temperature & Pressure Control Temperature & Pressure Control->PFA Resin

Figure 2: Emulsion polymerization of TFE and PPVE to form PFA resin.
Experimental Protocol: Emulsion Polymerization of TFE and PPVE (General Procedure)

The following outlines a general procedure for the emulsion polymerization of TFE and PPVE to synthesize PFA resin, based on information from various sources.

  • Reactor Setup: A high-pressure autoclave reactor is charged with deionized water, a fluorinated surfactant (emulsifier), and a dispersion stabilizer such as paraffin wax.[7]

  • Inerting and Pressurization: The reactor is purged with nitrogen and then with gaseous TFE to remove oxygen. The temperature is raised to the desired reaction temperature (e.g., 65-95°C), and the reactor is pressurized with TFE to a specific pressure (e.g., 6-20 kg/cm ²G).[7]

  • Initiation: A water-soluble initiator, such as a persulfate, is introduced into the reactor to initiate polymerization.[8]

  • Monomer Feed: TFE is continuously fed into the reactor to maintain a constant pressure as it is consumed. PPVE is also introduced into the reactor, and the feed rates of both monomers are controlled to achieve the desired copolymer composition.

  • Termination: Once the desired amount of polymer has been formed, the monomer feeds are stopped, and the reactor is vented to terminate the polymerization.

  • Post-Processing: The resulting PFA resin dispersion is then coagulated, washed, and dried to obtain a fine powder.[9]

Properties of PFA Resins Containing PPVE

The incorporation of PPVE as a comonomer significantly influences the properties of PFA resins. The size and number of the perfluoroalkyl vinyl ether side chains determine the thermomechanical properties of the polymer.[6] Generally, a higher PPVE content leads to a lower melting point and creep resistance but increases tenacity and flex-life.[6]

Mechanical Properties

PFA resins exhibit excellent mechanical properties over a wide temperature range, from cryogenic conditions up to 260°C.[6] A comparison of the mechanical properties of PFA with other fluoropolymers is presented in Table 2.

PropertyPFAFEPPTFE
Specific Gravity 2.152.152.13-2.22
Tensile Strength (psi) 3,6003,4002,500-4,000
Elongation (%) 300325200-400
Flexural Modulus (psi) 90,00090,00027,000
Hardness (Shore D) 605650-65

Source:[10]

Thermal Properties

PFA resins are known for their high thermal stability, with a continuous service temperature of up to 260°C.[11] Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal transitions and degradation behavior of these polymers.[12][13]

PropertyPFA
Melting Point (°C) 305
Upper Service Temperature (°C) 260
Flame Rating (UL 94) V-0
Limiting Oxygen Index (%) >95

Source:[10]

Characterization of PPVE and its Copolymers

A variety of analytical techniques are employed to characterize PPVE and its copolymers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are crucial for confirming the structure of the synthesized monomers and for determining the composition of the copolymers.[14][15] The ratio of the integrals of the signals corresponding to the different monomer units provides the molar ratio of these units in the copolymer chain.[15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the monomer and the resulting polymer, confirming the incorporation of the PPVE units into the polymer backbone.

  • Thermal Analysis (DSC and TGA): As mentioned previously, DSC is used to determine melting points and other thermal transitions, while TGA is used to assess the thermal stability and degradation profile of the polymers.[16][17]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the synthesized polymers.

Applications

The unique combination of properties offered by PPVE-containing fluoropolymers, particularly PFA, makes them suitable for a wide range of demanding applications, including:

  • Chemical Processing Industry: Linings for pipes, valves, and tanks due to their exceptional chemical resistance.[11]

  • Semiconductor Manufacturing: Components for wet bench equipment and fluid handling systems where high purity and chemical inertness are essential.[11]

  • Wire and Cable Insulation: High-temperature and chemically resistant insulation for demanding electrical applications.

  • Pharmaceutical and Biotechnology: Tubing and components for fluid transfer systems that require high purity and biocompatibility.

References

Methodological & Application

Radical Polymerization of Heptafluoropropyl Trifluorovinyl Ether: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the radical polymerization of heptafluoropropyl trifluorovinyl ether (HFP-TVE). The resulting fluoropolymer, poly(this compound), possesses exceptional properties such as high thermal stability, chemical resistance, and low surface energy, making it a material of significant interest in advanced materials, coatings, and potentially in specialized pharmaceutical applications.

Introduction

This compound is a fluorinated monomer that can be polymerized via radical mechanisms to yield a high-performance fluoropolymer. Its structure, featuring a perfluorinated propyl group and a trifluorovinyl ether moiety, imparts unique characteristics to the resulting polymer. These properties are highly desirable in applications requiring robust materials that can withstand harsh environments. In the context of drug development, such fluoropolymers are being explored for creating inert coatings, seals, and as intermediates in the synthesis of complex fluorinated molecules.[1]

Polymer Properties and Applications

Poly(this compound) is known for its exceptional chemical inertness and thermal stability. These characteristics make it suitable for a variety of demanding applications.

Key Properties:

  • High Thermal Stability: Resistant to degradation at elevated temperatures.

  • Excellent Chemical Resistance: Inert to a wide range of solvents, acids, and bases.[2]

  • Low Surface Energy: Results in hydrophobic and oleophobic surfaces, leading to non-stick and water-repellent properties.[2]

  • Good Electrical Insulation: Suitable for electronics and telecommunications applications.[2]

  • Weather and UV Resistance: Maintains integrity upon exposure to harsh environmental conditions.[2]

Applications:

  • High-Performance Coatings and Linings: Protecting surfaces from corrosive chemicals and extreme temperatures.[1][2]

  • Seals, Gaskets, and O-rings: For use in the aerospace, automotive, and chemical processing industries where reliability is critical.[1][2]

  • Specialty Solvents: Utilized in the electronics industry for cleaning and degreasing sensitive components.[1]

  • Pharmaceutical Intermediates: Serves as a building block in the synthesis of fluorinated active pharmaceutical ingredients (APIs).[1]

  • Drug Delivery Systems: The inert and biocompatible nature of fluoropolymers is being investigated for controlled drug release and as coatings for medical devices.

Radical Polymerization of this compound

Radical polymerization of HFP-TVE can be challenging due to the electron-withdrawing nature of the fluorine atoms. However, specific initiator systems and reaction conditions can be employed to achieve successful polymerization. Two potential methods are outlined below: High-Pressure Radical Polymerization and Aqueous Emulsion Polymerization.

High-Pressure Radical Polymerization

High pressure is an effective method to promote the radical polymerization of some fluorinated monomers. While specific, detailed protocols are not widely published, the following provides a general guideline based on related literature.

Experimental Protocol: High-Pressure Radical Polymerization

This protocol is a generalized procedure and should be performed with appropriate high-pressure equipment and safety precautions.

Materials:

  • This compound (HFP-TVE), freshly distilled.

  • Perfluorotoluic acid peroxide (or a similar high-temperature radical initiator).

  • High-pressure reactor with stirring and temperature control.

  • Solvent (e.g., perfluorinated solvent, if required).

  • Nitrogen or Argon for inert atmosphere.

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the high-pressure reactor. Purge the reactor with an inert gas (Nitrogen or Argon) to remove oxygen.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with the desired amount of HFP-TVE monomer and the initiator. If a solvent is used, it should also be added at this stage.

  • Pressurization and Heating: Seal the reactor and pressurize it to the target pressure (e.g., 500-1200 MPa). Begin stirring and gradually heat the reactor to the desired polymerization temperature (e.g., 80-200°C).

  • Polymerization: Maintain the pressure and temperature for the desired reaction time. The optimal time will depend on the specific conditions and desired conversion.

  • Cooling and Depressurization: After the polymerization period, cool the reactor to room temperature and slowly and safely depressurize the system.

  • Polymer Isolation: Open the reactor and collect the crude polymer. The polymer may be a viscous liquid or a solid.

  • Purification: Dissolve the crude polymer in a suitable fluorinated solvent and precipitate it in a non-solvent such as methanol. Repeat the dissolution-precipitation step to remove unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

Data Presentation:

ParameterValueReference
Pressure (MPa)500 - 1200Generalized from related studies
Temperature (°C)80 - 260Generalized from related studies
InitiatorPerfluorotoluic acid peroxideGeneralized from related studies
Activation Energy (Ea)76 ± 3 kJ/molFor thermal polymerization of a related monomer
Activation Volume (ΔV‡)-(27 ± 2) cm³/molFor thermal polymerization of a related monomer
Aqueous Emulsion Polymerization

Aqueous emulsion polymerization is a common industrial method for producing fluoropolymers and can be adapted for HFP-TVE. This method offers good heat transfer and control over the polymerization process. The following protocol is based on the successful polymerization of other trifluorovinyl ethers.[3]

Experimental Protocol: Aqueous Emulsion Polymerization

Materials:

  • This compound (HFP-TVE), freshly distilled.

  • Potassium persulfate (K₂S₂O₈), initiator.

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O), initiator activator.

  • Sodium hydrogensulfite (NaHSO₃), reducing agent.

  • Sodium dodecyl sulfate (SDS), surfactant.

  • Deionized water, degassed.

  • Reaction vessel with mechanical stirring, reflux condenser, and nitrogen inlet.

Procedure:

  • Reaction Setup: Assemble the reaction vessel and purge with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Aqueous Phase Preparation: In the reaction vessel, dissolve sodium dodecyl sulfate in degassed deionized water with stirring.

  • Initiator System Addition: Add the iron(II) sulfate solution, followed by the potassium persulfate solution to the reaction vessel.

  • Monomer Addition: Add the HFP-TVE monomer to the aqueous solution while stirring to form an emulsion.

  • Initiation: Add the sodium hydrogensulfite solution to initiate the polymerization.

  • Polymerization: Maintain the reaction at the desired temperature (e.g., 2-30°C) with continuous stirring under a nitrogen atmosphere. The reaction time can range from several hours to a few days.[3]

  • Termination: The polymerization can be terminated by cooling the reaction mixture and exposing it to air.

  • Polymer Isolation: Precipitate the polymer by adding the emulsion to a non-solvent like methanol.

  • Purification: Collect the polymer by filtration. Wash the polymer repeatedly with deionized water and methanol to remove the surfactant and other residues.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

Data Presentation:

ParameterValueReference
Temperature (°C)2 - 30[3]
Initiator SystemK₂S₂O₈ / FeSO₄·7H₂O / NaHSO₃[3]
SurfactantSodium dodecyl sulfate[3]
Typical Yield (%)60 - 70[3]
Polydispersity Index (PDI)2.3 - 3.6[3]

Visualization of Experimental Workflow and Polymerization Mechanism

Experimental Workflow for Aqueous Emulsion Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up prep_vessel 1. Assemble and Purge Reaction Vessel prep_aq 2. Prepare Aqueous Surfactant Solution prep_vessel->prep_aq add_init 3. Add Initiator Components prep_aq->add_init add_mono 4. Add HFP-TVE Monomer add_init->add_mono initiate 5. Initiate with Reducing Agent add_mono->initiate polymerize 6. Maintain Temperature and Stirring initiate->polymerize terminate 7. Terminate Polymerization polymerize->terminate isolate 8. Precipitate and Isolate Polymer terminate->isolate purify 9. Purify Polymer isolate->purify dry 10. Dry Polymer purify->dry

Caption: Workflow for Aqueous Emulsion Polymerization of HFP-TVE.

Radical Polymerization Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., K₂S₂O₈) Radical Initiator Radical (R•) Initiator->Radical Decomposition Monomer HFP-TVE Monomer Radical->Monomer Addition GrowingChain Growing Polymer Chain (Pₙ•) NewChain Pₙ₊₁• GrowingChain->NewChain Addition of Monomer TwoChains Two Growing Chains (Pₙ• + Pₘ•) DeadPolymer Terminated Polymer TwoChains->DeadPolymer Combination or Disproportionation

Caption: General Mechanism of Radical Polymerization.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its molecular weight, polydispersity, thermal properties, and chemical structure.

Recommended Techniques:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F NMR and ¹H NMR): To confirm the polymer structure and check for purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting point (Tm), if applicable.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.

Safety Precautions

  • Fluorinated monomers and solvents should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

  • High-pressure reactions should only be conducted by trained personnel using certified equipment.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.

This document provides a foundational guide for the radical polymerization of this compound. Researchers are encouraged to consult the primary literature for more specific details and to optimize the reaction conditions for their particular applications.

References

Application Notes and Protocols for the Synthesis of Perfluoroalkoxy (PFA) Copolymers using Perfluoro(propyl vinyl ether)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Perfluoroalkoxy (PFA) copolymers, with a specific focus on the incorporation of perfluoro(propyl vinyl ether) (PPVE) as a comonomer alongside tetrafluoroethylene (TFE). PFA copolymers are a class of melt-processable fluoropolymers that offer a unique combination of high-temperature performance, chemical inertness, and excellent dielectric properties, making them suitable for a wide range of demanding applications in the chemical, pharmaceutical, and semiconductor industries.

Introduction to PFA Copolymers

Perfluoroalkoxy (PFA) copolymers are fully fluorinated plastics that are a copolymer of tetrafluoroethylene (TFE) and a perfluoroalkyl vinyl ether, in this case, perfluoro(propyl vinyl ether) (PPVE).[1][2] The incorporation of the bulkier PPVE comonomer disrupts the highly crystalline structure of polytetrafluoroethylene (PTFE), resulting in a polymer that retains many of the desirable properties of PTFE, such as high thermal stability and broad chemical resistance, while being melt-processible using conventional techniques like extrusion and injection molding.[1]

The properties of PFA copolymers can be tailored by controlling the ratio of TFE to PPVE. Generally, PFA contains about 1-15 wt% of the perfluoroalkyl vinyl ether.[3] A common composition for PFA utilizing a single PAVE comonomer is 2 to 5 wt%.[3] The PPVE content influences key characteristics such as melting point, melt flow rate (MFR), and mechanical properties. For instance, PFA with a PPVE content of 4.2 wt% can exhibit a melting temperature of 307°C and an MFR of 14 g/10 min.[3]

Synthesis Methodologies

The primary industrial methods for synthesizing PFA copolymers are suspension polymerization and emulsion polymerization. Both methods are free-radical polymerizations carried out in an aqueous medium.

Suspension Polymerization

In suspension polymerization, the TFE and PPVE monomers are suspended as droplets in water. The polymerization is initiated by a monomer-soluble or water-soluble initiator, and it proceeds within the monomer droplets. This process typically yields granular resin particles.

Emulsion Polymerization

Emulsion polymerization involves dispersing the monomers in an aqueous phase with the aid of a surfactant. The polymerization is initiated in the aqueous phase, and the polymer chains grow within micelles, forming a stable latex of polymer particles. This method is suitable for producing fine powder resins. The polymerization of TFE can result in different particle shapes, such as rods and spheres, depending on the surfactant concentration.[4]

Experimental Protocols

The following are generalized protocols for the laboratory-scale synthesis of TFE-PPVE copolymers. Caution: The polymerization of tetrafluoroethylene can be hazardous and should only be performed by trained personnel in a well-ventilated area with appropriate safety precautions.

Protocol for Suspension Polymerization of TFE/PPVE

This protocol outlines a typical suspension polymerization process in a high-pressure autoclave.

Materials:

  • Tetrafluoroethylene (TFE), high purity (>99.9%)

  • Perfluoro(propyl vinyl ether) (PPVE), high purity (>99.5%)

  • Deionized water

  • Initiator (e.g., Ammonium Persulfate - APS)

  • Buffer (e.g., Sodium Bicarbonate) (Optional)

  • Dispersion stabilizer (e.g., fluoride salts) (Optional)

Equipment:

  • High-pressure stainless steel reactor with stirring, temperature, and pressure control systems

  • Vacuum pump

  • Nitrogen source for purging

  • Monomer feed lines

Procedure:

  • Reactor Preparation: Purge the reactor with nitrogen to remove oxygen.

  • Charging: Add deionized water and any optional buffers or stabilizers to the reactor.

  • Monomer Introduction: Introduce the desired amount of liquid PPVE. Then, slowly introduce gaseous TFE under pressure (e.g., 1.5–3.0 MPa).[5]

  • Reaction Conditions:

    • Set the reaction temperature (e.g., 50–90°C).[5]

    • Begin stirring at a controlled speed (e.g., 200–500 rpm).[5]

  • Initiation: Inject a solution of the initiator (e.g., APS in deionized water) to start the polymerization.

  • Polymerization: Maintain the pressure by continuously feeding TFE monomer. The reaction duration can vary from 4 to 12 hours depending on the desired molecular weight.[5]

  • Termination: Once the desired conversion is reached (indicated by a drop in TFE uptake), stop the monomer feed.

  • Post-Processing:

    • Cool the reactor and vent any excess monomer.

    • Isolate the PFA particles by filtration or centrifugation.[5]

    • Wash the polymer with deionized water to remove residual initiator and other impurities.[5]

    • Dry the PFA resin at 100–150°C.[5]

Protocol for Emulsion Polymerization of TFE/PPVE

This protocol describes a typical emulsion polymerization process to produce PFA latex.

Materials:

  • Tetrafluoroethylene (TFE), high purity (>99.9%)

  • Perfluoro(propyl vinyl ether) (PPVE), high purity (>99.5%)

  • Deionized water

  • Fluorinated surfactant (e.g., Ammonium perfluorooctanoate - APFO)

  • Initiator (e.g., Ammonium Persulfate - APS)

  • Chain Transfer Agent (CTA) (Optional, for molecular weight control)

Equipment:

  • Jacketed glass or stainless steel reactor with stirring, temperature, and pressure control

  • Monomer and initiator feed systems

  • Condenser

Procedure:

  • Reactor Preparation: Degas the reactor and associated feed lines.

  • Charging: Add deionized water and the fluorinated surfactant to the reactor.

  • Monomer and Comonomer Feed: Introduce the desired amount of PPVE. Pressurize the reactor with TFE to the desired reaction pressure.

  • Reaction Conditions:

    • Heat the reactor to the target temperature (e.g., 60-80°C).

    • Maintain constant agitation.

  • Initiation: Introduce the initiator solution to commence polymerization. If used, the CTA can be added at this stage.

  • Polymerization: Continuously feed TFE to maintain a constant pressure. The reaction is monitored by the rate of TFE consumption.

  • Termination: After the desired amount of TFE has been consumed, stop the monomer feed and cool the reactor.

  • Post-Processing:

    • Vent the reactor to remove unreacted monomers.

    • The resulting product is a PFA latex, which can be coagulated to isolate the solid polymer, followed by washing and drying.

Data Presentation

The following tables summarize typical experimental parameters and resulting copolymer properties for the synthesis of PFA.

ParameterSuspension PolymerizationEmulsion PolymerizationReference
Monomers TFE, PPVETFE, PPVE[3]
Medium Deionized WaterDeionized Water[5]
Initiator Ammonium Persulfate (APS), Potassium PermanganateAmmonium Persulfate (APS)[5][6]
Surfactant Not typically usedFluorinated Surfactants (e.g., APFO)[4]
Temperature 50 - 90 °C60 - 80 °C[5][7]
Pressure 1.5 - 3.0 MPa0.3 - 0.6 MPa[4][5]
Agitation Speed 200 - 500 rpm600 rpm[5][7]
Product Form Granular ResinLatex / Fine Powder[4][5]

Table 1: Comparison of Typical Reaction Conditions for PFA Synthesis.

PropertyValue RangeTest MethodReference
PPVE Content (wt%) 1 - 15FTIR[3]
Melt Flow Rate (MFR, g/10 min) 1 - 30ASTM D1238[3]
Melting Temperature (°C) 300 - 310DSC (ASTM D3418)[3]
Molecular Weight (Mw/Mn) 1 - 1.7GPC[8]

Table 2: Typical Properties of TFE/PPVE Copolymers.

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the synthesis of PFA copolymers.

Suspension_Polymerization_Workflow cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_post Post-Processing A Purge Reactor (Nitrogen) B Charge Deionized Water & Additives A->B C Introduce PPVE & TFE Monomers B->C D Set Temperature & Agitation C->D E Inject Initiator D->E F Maintain Pressure (TFE Feed) E->F G Cool & Vent Reactor F->G H Isolate Polymer (Filtration) G->H I Wash Polymer H->I J Dry PFA Resin I->J

Caption: Workflow for Suspension Polymerization of PFA.

Emulsion_Polymerization_Workflow cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_post Post-Processing A Degas Reactor B Charge Deionized Water & Surfactant A->B C Introduce PPVE & Pressurize with TFE B->C D Set Temperature & Agitation C->D E Add Initiator (& CTA) D->E F Maintain Pressure (TFE Feed) E->F G Cool & Vent Reactor F->G H Coagulate Latex G->H I Wash Polymer H->I J Dry PFA Powder I->J

Caption: Workflow for Emulsion Polymerization of PFA.

Monomer_Property_Relationship Monomer Monomer Feed Ratio (TFE vs. PPVE) PPVE_Content PPVE Content in Copolymer Monomer->PPVE_Content determines Crystallinity Crystallinity PPVE_Content->Crystallinity influences MFR Melt Flow Rate (MFR) PPVE_Content->MFR affects MeltingPoint Melting Point Crystallinity->MeltingPoint Mechanical Mechanical Properties (e.g., Flex Life) Crystallinity->Mechanical

Caption: Relationship between Monomer Feed and Copolymer Properties.

References

Application Notes and Protocols for Ion-Exchange Membranes Developed from Heptafluoropropyl Trifluorovinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of ion-exchange membranes derived from the copolymerization of tetrafluoroethylene (TFE) and heptafluoropropyl trifluorovinyl ether. The protocols detailed herein are based on established methodologies for similar perfluorinated polymers and are intended to serve as a foundational guide for researchers.

Introduction

Perfluorinated ion-exchange membranes are critical components in a variety of electrochemical applications due to their exceptional chemical and thermal stability, and high ionic conductivity. The incorporation of this compound as a comonomer with tetrafluoroethylene offers the potential to create membranes with tailored properties, including modified mechanical strength, and specific ion transport characteristics. These membranes are particularly promising for applications in the pharmaceutical and drug development sectors, such as in drug purification, controlled release systems, and chiral separations.

Membrane Synthesis and Functionalization

The synthesis of the ion-exchange membrane involves a two-step process: (1) copolymerization of tetrafluoroethylene (TFE) and this compound, followed by (2) sulfonation to introduce sulfonic acid functional groups, which impart the ion-exchange properties.

Copolymerization of TFE and this compound

The copolymerization is typically carried out via emulsion polymerization, a technique well-suited for producing high molecular weight fluoropolymers.

Experimental Protocol:

  • Reactor Setup: A high-pressure stainless steel reactor equipped with a stirrer, temperature and pressure controls, and inlets for monomers and initiators is required.

  • Emulsion Preparation: The reactor is charged with deionized water, a fluorinated surfactant (e.g., ammonium perfluorooctanoate), and a buffering agent to maintain a stable pH.

  • Initiation: A water-soluble initiator, such as ammonium persulfate, is added to the reactor.

  • Polymerization: The reactor is pressurized with a mixture of tetrafluoroethylene and this compound monomers. The reaction is typically conducted at elevated temperatures (e.g., 70-90 °C) and pressures. The monomer feed ratio is a critical parameter to control the final copolymer composition and properties.

  • Termination and Work-up: Once the desired conversion is achieved, the reaction is terminated. The resulting polymer latex is coagulated, washed with deionized water, and dried to obtain the TFE-co-heptafluoropropyl trifluorovinyl ether copolymer resin.

Diagram: Copolymerization Workflow

G cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_post Post-Polymerization A Charge Reactor with DI Water, Surfactant, Buffer B Add Initiator (e.g., Ammonium Persulfate) A->B C Pressurize with TFE and this compound B->C D Maintain Temperature and Pressure C->D E Terminate Reaction D->E F Coagulate Polymer Latex E->F G Wash and Dry Copolymer Resin F->G

Caption: Workflow for the emulsion copolymerization of TFE and this compound.

Sulfonation of the Copolymer

To introduce ion-exchange capabilities, the copolymer is functionalized with sulfonic acid groups. This is typically achieved through a post-polymerization sulfonation process.

Experimental Protocol:

  • Swelling: The copolymer film is swelled in a suitable solvent (e.g., a perfluorinated solvent or a chlorinated hydrocarbon) to allow for the penetration of the sulfonating agent.

  • Sulfonation: The swelled film is then immersed in a solution of a strong sulfonating agent, such as a complex of sulfur trioxide (SO₃) with a phosphate ester, or chlorosulfonic acid. The reaction is carried out at a controlled temperature for a specific duration to achieve the desired degree of sulfonation.

  • Hydrolysis: After sulfonation, the film is carefully hydrolyzed, typically in a basic solution (e.g., potassium hydroxide), to convert the sulfonyl fluoride or other intermediate groups into sulfonic acid groups.

  • Acidification: The membrane is then treated with a strong acid (e.g., nitric acid or sulfuric acid) to ensure all the sulfonate groups are in the H⁺ form.

  • Washing: Finally, the membrane is thoroughly washed with deionized water until the washings are neutral.

Diagram: Sulfonation Process

G A Copolymer Film B Swelling in Solvent A->B C Sulfonation with SO3 Complex B->C D Hydrolysis (e.g., KOH) C->D E Acidification (e.g., HNO3) D->E F Washing with DI Water E->F G Ion-Exchange Membrane F->G

Caption: Post-polymerization sulfonation and activation of the copolymer film.

Membrane Characterization

The performance of the resulting ion-exchange membrane is evaluated through a series of characterization techniques to determine its key properties.

PropertyDescriptionTypical Values (for similar Perfluorinated Membranes)
Ion-Exchange Capacity (IEC) The number of milliequivalents of ion-exchange sites per gram of dry polymer. It is a measure of the density of functional groups.0.8 - 1.5 meq/g
Water Uptake The amount of water absorbed by the membrane, which influences conductivity and mechanical stability.15 - 40 %
Ionic Conductivity The ability of the membrane to conduct ions, a critical parameter for electrochemical applications.0.05 - 0.15 S/cm
Mechanical Strength Tensile strength and elongation at break, which determine the durability and handling of the membrane.20 - 40 MPa (Tensile Strength)
Thermal Stability The temperature at which the polymer begins to degrade, indicating its operational temperature range.> 250 °C
Experimental Protocols for Characterization

Protocol for Ion-Exchange Capacity (IEC) Measurement:

  • A small, precisely weighed sample of the dry membrane in the H⁺ form is immersed in a known volume of a standard NaCl solution (e.g., 2 M) for a sufficient time (e.g., 24 hours) to allow for complete ion exchange.

  • The membrane is removed, and the remaining solution is titrated with a standard NaOH solution using a suitable indicator (e.g., phenolphthalein) to determine the amount of H⁺ ions released from the membrane.

  • The IEC is calculated using the following formula: IEC (meq/g) = (Volume of NaOH × Concentration of NaOH) / Dry weight of the membrane

Protocol for Ionic Conductivity Measurement:

  • The membrane is cut into a rectangular strip and equilibrated in deionized water.

  • The through-plane or in-plane conductivity can be measured using a four-probe AC impedance spectroscopy setup.

  • The membrane is placed in a conductivity cell with platinum electrodes.

  • The impedance is measured over a range of frequencies, and the resistance of the membrane is determined from the Nyquist plot.

  • The ionic conductivity (σ) is calculated using the formula: σ = L / (R × A) where L is the distance between the electrodes, R is the resistance of the membrane, and A is the cross-sectional area of the membrane.

Applications in Drug Development

Ion-exchange membranes based on this compound copolymers hold significant promise for various applications in the pharmaceutical industry.

Drug Purification and Separation

The selective permeability of ion-exchange membranes can be utilized for the purification and separation of ionic drug molecules, such as peptides, oligonucleotides, and other charged active pharmaceutical ingredients (APIs). Electrodialysis is a key technology in this area.

Application Protocol: Electrodialysis for Peptide Purification

  • An electrodialysis stack is assembled with alternating cation and anion-exchange membranes.

  • The crude peptide solution, containing the desired charged peptide and other impurities, is circulated through the diluate compartments.

  • An electrolyte solution is circulated through the concentrate compartments.

  • An electric potential is applied across the stack, causing the charged peptide molecules to migrate through the appropriate ion-exchange membranes into the concentrate stream, thereby separating them from uncharged impurities or ions with the opposite charge.

  • The process parameters (voltage, flow rate, and temperature) can be optimized to achieve high purity and yield of the target peptide.

Diagram: Electrodialysis for Drug Purification

G cluster_ED Electrodialysis Cell Anode {Anode|+} AEM1 AEM Anode->AEM1 Anions Cathode {Cathode|-} Concentrate1 Concentrate Stream AEM1->Concentrate1 CEM1 CEM Diluate Diluate Stream (Crude Drug Solution) CEM1->Diluate AEM2 AEM Concentrate2 Concentrate Stream AEM2->Concentrate2 CEM2 CEM CEM2->Cathode Diluate->AEM2 Anions Concentrate1->CEM1 Cations Concentrate2->CEM2 Cations

laboratory protocol for the safe handling of perfluoro(propyl vinyl ether)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes only and does not replace a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most recent Safety Data Sheet (SDS) for perfluoro(propyl vinyl ether) before use.

Introduction

Perfluoro(propyl vinyl ether) (PPVE) is a fluorinated organic compound used in the synthesis of fluoropolymers and as a specialty monomer in various chemical, agrochemical, and pharmaceutical applications.[1][2][3] Due to its chemical properties and potential hazards, strict adherence to safety protocols is essential to minimize risks in a laboratory setting. This document provides detailed guidelines for the safe handling, storage, and disposal of PPVE.

Hazard Identification and Classification

Perfluoro(propyl vinyl ether) is classified as a hazardous substance with the following primary concerns:

  • Flammability: It is a highly flammable liquid and vapor.[4] Vapors may travel a considerable distance to an ignition source, and containers may rupture violently if heated.[4]

  • Health Hazards: It can cause serious eye irritation, skin irritation, and respiratory tract irritation.[4] Inhalation may lead to drowsiness or dizziness.[4]

  • Pressure Build-up: As a low-boiling substance, sealed containers can build up pressure, leading to a risk of violent rupture.[4]

GHS Hazard Statements: H225, H315, H319, H335, H336[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of perfluoro(propyl vinyl ether) is provided in the table below for easy reference.

PropertyValueReferences
Chemical Name 1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane[1]
CAS Number 1623-05-8[1][2]
Molecular Formula C5F10O[5]
Molecular Weight 266.03 g/mol [1][2]
Appearance Colorless, clear liquid[3]
Boiling Point 35 °C (95 °F) at 1 atm[1][2]
Liquid Density 1530 kg/m ³ (1.53 g/mL) at 25 °C[1]
Vapor Pressure 110.8 kPa (16.1 psia) at 37.8 °C[1]
Flammability Limits 1.1–47.0% by volume[1]
Autoignition Temperature 157 °C (315 °F)[1]

Experimental Protocols: Safe Handling and Storage

4.1. Personal Protective Equipment (PPE)

Before handling perfluoro(propyl vinyl ether), ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4][6]

  • Hand Protection: Wear protective gloves. Inspect gloves for any signs of degradation before use.[7]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In situations with a higher risk of splashing, full-body protection may be necessary.[4]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[4] If ventilation is inadequate, a respirator may be required.[6]

4.2. Engineering Controls

  • Ventilation: All work with perfluoro(propyl vinyl ether) must be conducted in a well-ventilated area.[4] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4] Use explosion-proof electrical and lighting equipment.[4]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[4] Use non-sparking tools for all operations.[4]

4.3. Handling Procedures

  • Preparation:

    • Ensure all necessary PPE is correctly worn.

    • Verify that the work area is clean, and a chemical fume hood is functioning correctly.

    • Locate the nearest emergency eyewash station and safety shower.

    • Have appropriate spill cleanup materials readily available.

  • Dispensing:

    • Slowly open containers to release any built-up pressure.[4]

    • Use non-sparking tools to handle containers.[4]

    • Ground and bond all containers during transfer to prevent static electricity build-up.[4]

    • Avoid all personal contact, including inhalation of vapors.[4]

  • Post-Handling:

    • Securely seal all containers after use.[4]

    • Wash hands thoroughly with soap and water after handling.[4]

    • Decontaminate the work area.

    • Launder contaminated work clothes separately from other clothing.[4]

4.4. Storage

  • Store in original, tightly sealed containers in a designated flame-proof area.[4]

  • The storage area must be cool, dry, and well-ventilated.[3]

  • Keep away from heat, ignition sources, and direct sunlight.[3]

  • Store away from incompatible materials, particularly oxidizing agents.[4]

  • Regularly inspect containers for any signs of damage or leaks.[4]

Emergency Procedures

5.1. Spills and Leaks

  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition.[4]

  • Containment:

    • For small spills, absorb the material with vermiculite or another non-combustible absorbent material.[4]

    • Collect the absorbed material and residues into a designated, labeled container for flammable waste.[4]

  • Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.[4]

  • Reporting: Report the incident to the appropriate safety personnel.

5.2. Fire

  • Extinguishing Media: Use alcohol-resistant foam, normal protein foam, dry chemical, or carbon dioxide.[4][7]

  • Firefighter Precautions: Firefighters should wear self-contained breathing apparatus.[7] Containers may rupture violently in a fire.[4]

  • Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide and hydrogen fluoride.[4][7]

5.3. First Aid

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of water. If irritation occurs, seek medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[4][7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek medical attention if feeling unwell.[4][7]

Waste Disposal

Dispose of perfluoro(propyl vinyl ether) and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[4] Do not dispose of it in the sewer system.

Visual Protocols

The following diagrams illustrate the key workflows for the safe handling and emergency response related to perfluoro(propyl vinyl ether).

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Verify Fume Hood Operation E Ground and Bond Containers A->E C Locate Emergency Equipment (Eyewash, Shower) D Prepare Spill Kit F Use Non-Sparking Tools G Slowly Open Container H Dispense Chemical I Securely Seal Container H->I J Decontaminate Work Area K Wash Hands Thoroughly L Properly Store Chemical

Caption: Workflow for the safe handling of perfluoro(propyl vinyl ether).

SpillResponseWorkflow cluster_immediate Immediate Actions cluster_cleanup Cleanup (Trained Personnel Only) cluster_final Final Steps Spill Spill Occurs A Evacuate Area Spill->A B Alert Others & Report A->B C Remove Ignition Sources B->C D Ensure Ventilation C->D E Wear Full PPE D->E F Contain Spill with Absorbent E->F G Collect Waste in Labeled Container F->G H Decontaminate Area G->H I Dispose of Waste Properly H->I

Caption: Emergency response protocol for a perfluoro(propyl vinyl ether) spill.

References

Application Notes and Protocols for the Synthesis of Specialty Elastomers Using Heptafluoropropyl Trifluorovinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of specialty fluoroelastomers based on the copolymerization of tetrafluoroethylene (TFE) and heptafluoropropyl trifluorovinyl ether (commercially often referred to as perfluoropropyl vinyl ether or PPVE). These elastomers are renowned for their exceptional thermal stability, chemical inertness, and robust mechanical properties, making them suitable for demanding applications in various high-tech industries.

Introduction to TFE/Heptafluoropropyl Trifluorovinyl Ether Specialty Elastomers

Perfluoroelastomers (FFKMs) derived from the copolymerization of tetrafluoroethylene (TFE) and perfluoroalkyl vinyl ethers (PAVEs) represent the pinnacle of elastomer technology in terms of thermal and chemical resistance. This compound serves as a key PAVE monomer that, when copolymerized with TFE, disrupts the crystallinity of the polytetrafluoroethylene (PTFE) backbone, resulting in an amorphous, elastomeric material.[1]

The incorporation of this compound enhances the low-temperature flexibility of the resulting elastomer compared to PTFE homopolymers. To achieve a cross-linked network structure, which is essential for elastomeric properties such as elasticity and compression set resistance, a third monomer, known as a cure site monomer (CSM), is typically introduced in small quantities during polymerization.[1]

Synthesis of TFE/Heptafluoropropyl Trifluorovinyl Ether Copolymers

The primary method for synthesizing TFE/heptafluoropropyl trifluorovinyl ether copolymers for specialty elastomer applications is aqueous emulsion polymerization. This technique allows for excellent heat transfer, control over the polymer molecular weight, and the production of a stable latex.

Reactivity Ratios and Copolymer Composition

The reactivity ratios of TFE (M1) and this compound (M2) are crucial for controlling the composition of the final copolymer. In supercritical carbon dioxide, the reactivity ratios have been reported as r1 (TFE) ≈ 8 and r2 (PPVE) ≈ 0.08.[2] This significant difference in reactivity, with TFE being much more reactive than this compound, necessitates a semi-batch or continuous process with controlled monomer feeding to ensure a homogeneous copolymer composition. A semi-continuous dispersion polymerization using an initiator like ammonium persulfate ((NH4)2S2O8) is a common approach.[3]

Experimental Protocol: Emulsion Copolymerization

This protocol describes the synthesis of a TFE/heptafluoropropyl trifluorovinyl ether copolymer with a target composition suitable for specialty elastomer applications. A cure site monomer, perfluoro(8-cyano-5-methyl-3,6-dioxa-1-octene) (8-CNVE), is included to enable subsequent curing.

Materials:

  • Deionized water

  • Ammonium perfluorooctanoate (APFO) or a suitable alternative surfactant

  • Disodium hydrogen phosphate heptahydrate (Na₂HPO₄·7H₂O) (buffer)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (initiator)

  • Tetrafluoroethylene (TFE)

  • This compound (PPVE)

  • Perfluoro(8-cyano-5-methyl-3,6-dioxa-1-octene) (8-CNVE) (cure site monomer)

Equipment:

  • High-pressure stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure sensors, and monomer/initiator inlet ports.

  • Monomer feed system

  • Initiator solution vessel

  • Coagulation vessel

  • Washing and drying equipment

Procedure:

  • Reactor Preparation: The autoclave is charged with deionized water, ammonium perfluorooctanoate surfactant, and disodium hydrogen phosphate buffer.

  • Deoxygenation: The reactor is sealed and deoxygenated by repeatedly pressurizing with nitrogen and evacuating.

  • Pressurization with Monomers: The reactor is heated to the reaction temperature (e.g., 70-90°C) and pressurized with an initial charge of TFE and this compound.

  • Initiation: An aqueous solution of ammonium persulfate is pumped into the reactor to initiate polymerization.

  • Monomer Feeding: The pressure in the reactor is maintained at a constant level (e.g., 1.5-3.0 MPa) by continuously feeding a mixture of TFE and this compound. The cure site monomer (8-CNVE) is also continuously fed into the reactor at a predetermined ratio to the main monomers.

  • Polymerization: The reaction is allowed to proceed for several hours until the desired solid content in the latex is achieved.

  • Termination and Venting: The monomer feed is stopped, and the reactor is cooled. Unreacted monomers are vented and recovered.

  • Coagulation: The resulting polymer latex is transferred to a coagulation vessel. An electrolyte solution (e.g., magnesium sulfate) is added to coagulate the polymer particles.

  • Washing and Drying: The coagulated polymer is washed thoroughly with deionized water to remove residual surfactant and salts, and then dried in an oven to yield the raw fluoroelastomer gum.

Curing of TFE/Heptafluoropropyl Trifluorovinyl Ether Elastomers

The raw copolymer gum must be compounded with a curative and other additives and then cross-linked (cured) to develop its final elastomeric properties. For copolymers containing a nitrile cure site monomer like 8-CNVE, a common curing system involves the use of a catalyst that facilitates the formation of triazine cross-links from the nitrile groups.

Curing Protocol

Compounding:

  • The TFE/heptafluoropropyl trifluorovinyl ether/8-CNVE copolymer gum is compounded on a two-roll mill with a suitable catalyst (e.g., a peroxide or an organotin compound) and other additives such as fillers (e.g., carbon black, silica) and processing aids.

Molding and Curing:

  • Press Cure: The compounded material is shaped into the desired form (e.g., O-rings, sheets) in a compression mold and cured at an elevated temperature (e.g., 170-200°C) for a specific duration (e.g., 10-30 minutes).

  • Post-Cure: The press-cured articles are then subjected to a post-curing cycle in an oven at a higher temperature (e.g., 200-300°C) for an extended period (e.g., 16-24 hours) to complete the cross-linking reactions and optimize the physical properties.

Properties of TFE/Heptafluoropropyl Trifluorovinyl Ether Specialty Elastomers

The following tables summarize typical quantitative data for TFE/heptafluoropropyl trifluorovinyl ether specialty elastomers. The exact values can vary depending on the specific copolymer composition, cure system, and compounding recipe.

Table 1: Typical Physical and Mechanical Properties

PropertyTest MethodTypical Value
Hardness, Shore AASTM D224070 - 90
Tensile Strength, MPaASTM D41215 - 25
Elongation at Break, %ASTM D412150 - 300
100% Modulus, MPaASTM D4125 - 10
Compression Set, % (70h @ 200°C)ASTM D395 Method B15 - 30

Table 2: Thermal and Chemical Resistance Properties

PropertyTest MethodTypical Value
Continuous Service Temperature, °C--40 to 250
Brittle Point, °CASTM D2137-40 to -50
Volume Swell in Toluene (70h @ 25°C), %ASTM D471< 10
Volume Swell in Methanol (70h @ 25°C), %ASTM D471< 5
Volume Swell in Sulfuric Acid (98%) (70h @ 25°C), %ASTM D471< 2

Visualizations

Synthesis_Workflow cluster_Monomers Monomers cluster_Polymerization Emulsion Polymerization cluster_Processing Post-Polymerization TFE Tetrafluoroethylene (TFE) Reactor High-Pressure Reactor (Water, Surfactant, Buffer) TFE->Reactor Initial Charge & Continuous Feed PPVE Heptafluoropropyl Trifluorovinyl Ether (PPVE) PPVE->Reactor CSM Cure Site Monomer (e.g., 8-CNVE) CSM->Reactor Initiation Initiator Addition ((NH4)2S2O8) Reactor->Initiation Polymerization Copolymerization Initiation->Polymerization Latex Copolymer Latex Polymerization->Latex Coagulation Coagulation Latex->Coagulation Washing_Drying Washing & Drying Coagulation->Washing_Drying Gum Raw Elastomer Gum Washing_Drying->Gum

Caption: Workflow for the synthesis of TFE/Heptafluoropropyl Trifluorovinyl Ether elastomer gum.

Curing_Process cluster_Compounding Compounding cluster_Curing Curing Gum Raw Elastomer Gum Compounded_Gum Compounded Elastomer Gum->Compounded_Gum Additives Curative, Fillers, Processing Aids Additives->Compounded_Gum Press_Cure Press Cure (Molding & Initial Cross-linking) Compounded_Gum->Press_Cure Post_Cure Post-Cure (Oven Treatment) Press_Cure->Post_Cure Cured_Elastomer Cured Specialty Elastomer Post_Cure->Cured_Elastomer

Caption: Curing process for TFE/Heptafluoropropyl Trifluorovinyl Ether specialty elastomers.

References

Application Notes and Protocols for the Cationic Polymerization of Fluorinated Vinyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the cationic polymerization of fluorinated vinyl ethers (FVEs). The following sections outline several key techniques, including living cationic polymerization, reversible addition-fragmentation chain transfer (RAFT) polymerization, and photocontrolled polymerization, offering researchers a selection of methods to synthesize well-defined fluorinated polymers with controlled molecular weights and narrow polydispersity indices.

Introduction to Cationic Polymerization of Fluorinated Vinyl Ethers

Cationic polymerization is a powerful method for the synthesis of polymers from electron-rich monomers like vinyl ethers. The incorporation of fluorine into these polymers imparts unique and desirable properties, such as high thermal stability, chemical resistance, hydrophobicity, and low surface energy, making them valuable materials in various fields, including biomedicine and advanced materials. However, the electron-withdrawing nature of fluorine atoms can decrease the reactivity of the vinyl ether monomer, necessitating careful selection of initiators and reaction conditions. This document details robust protocols to achieve controlled polymerization of these challenging monomers.

Key Techniques and Experimental Protocols

Living Cationic Polymerization

Living cationic polymerization allows for the synthesis of polymers with predictable molecular weights and low polydispersity by minimizing chain transfer and termination reactions. A common approach involves the use of a Lewis acid co-initiator.

Protocol: Living Cationic Polymerization of Isobutyl Vinyl Ether (IBVE) using IBVE-HCl/SnCl₄

This protocol is adapted from studies on living cationic polymerization of vinyl ethers.

Materials:

  • Isobutyl vinyl ether (IBVE), distilled twice over calcium hydride.

  • Toluene, dried by passing through a solvent purification column.

  • Tin(IV) chloride (SnCl₄), as a solution in heptane.

  • 1-(Isobutoxy)ethyl chloride (IBVE-HCl) adduct, initiator.

  • Methanol, for quenching.

  • Dry nitrogen atmosphere.

Procedure:

  • Under a dry nitrogen atmosphere in a baked glass tube, dissolve IBVE monomer in toluene at the desired concentration (e.g., 0.76 M).

  • Cool the solution to the desired temperature (e.g., -78 °C, -30 °C, or 0 °C) in a suitable bath.

  • Add the initiator, IBVE-HCl adduct (e.g., 4.0 mM), to the monomer solution.

  • Initiate the polymerization by adding the Lewis acid, SnCl₄ (e.g., 5.0 mM).

  • Allow the polymerization to proceed for the desired time. The reaction is often rapid.

  • Quench the polymerization by adding an excess of methanol.

  • Precipitate the polymer in a suitable non-solvent, such as methanol.

  • Isolate the polymer by filtration and dry under vacuum to a constant weight.

  • Characterize the polymer by size exclusion chromatography (SEC) to determine the number-average molecular weight (Mₙ) and polydispersity index (PDI or Mₙ/Mₙ).

Experimental Workflow for Living Cationic Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Analysis Monomer Fluorinated Vinyl Ether ReactionVessel Reaction under Inert Atmosphere (N2) Monomer->ReactionVessel Solvent Anhydrous Solvent (e.g., Toluene) Solvent->ReactionVessel Initiator Initiator (e.g., IBVE-HCl) Addition Sequential Addition: 1. Monomer in Solvent 2. Initiator 3. Lewis Acid Initiator->Addition LewisAcid Lewis Acid (e.g., SnCl4) LewisAcid->Addition Cooling Cooling to desired temperature (-78°C to 0°C) ReactionVessel->Cooling Cooling->Addition Polymerization Polymerization Proceeds Addition->Polymerization Quenching Quenching with Methanol Polymerization->Quenching Precipitation Precipitation in Non-solvent Quenching->Precipitation Isolation Filtration and Drying Precipitation->Isolation Characterization Characterization (SEC, NMR) Isolation->Characterization

Caption: Workflow for Living Cationic Polymerization of FVEs.

Cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Cationic RAFT polymerization is a versatile technique that allows for the synthesis of well-defined polymers with controlled architecture and end-group functionality. This method is particularly useful for less reactive fluorinated vinyl ethers.

Protocol: Cationic RAFT Polymerization of Nonafluorohexyl Vinyl Ether (NFHVE)

This protocol is based on a versatile cationic RAFT polymerization method for semi-fluorinated vinyl ethers.

Materials:

  • Nonafluorohexyl vinyl ether (NFHVE) monomer.

  • Trithiocarbonate RAFT agent (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate).

  • Trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMSNTf₂) as the acid catalyst.

  • Anhydrous dichloromethane (DCM) as the solvent.

  • Methanol for quenching.

Procedure:

  • In a glovebox, add the RAFT agent and NFHVE monomer to a vial.

  • Dissolve the mixture in anhydrous DCM.

  • Initiate the polymerization by adding the TMSNTf₂ catalyst.

  • Stir the reaction mixture at room temperature.

  • Monitor the monomer conversion by ¹H NMR spectroscopy.

  • Once the desired conversion is reached, quench the polymerization by adding methanol.

  • Precipitate the polymer in a suitable non-solvent (e.g., cold methanol).

  • Isolate the polymer by centrifugation or filtration and dry under vacuum.

  • Characterize the polymer by SEC for Mₙ and PDI, and by ¹H NMR for end-group analysis.

Signaling Pathway for Cationic RAFT Polymerization

G Initiator Acid Catalyst (e.g., TMSNTf2) Monomer Fluorinated Vinyl Ether (M) Initiator->Monomer Initiation Propagating_Cation Propagating Cation (P_n+) Monomer->Propagating_Cation Propagation RAFT_Agent RAFT Agent (CTA) Dormant_Species Dormant Species (P_n-CTA) RAFT_Agent->Dormant_Species Fragmentation Propagating_Cation->Monomer Chain Growth Propagating_Cation->RAFT_Agent Addition Dormant_Species->Propagating_Cation Reversible Equilibrium G cluster_setup Photopolymerization Setup cluster_contents Reaction Mixture LED Visible Light Source (e.g., Blue LED) Vial Sealed Reaction Vial LED->Vial Irradiation Stirrer Magnetic Stirrer Vial->Stirrer Monomer FVE Monomer Catalyst Photocatalyst CTA CTA Solvent Solvent

Troubleshooting & Optimization

Navigating the Synthesis of Heptafluoropropyl Trifluorovinyl Ether: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to troubleshooting and frequently asked questions (FAQs) for improving the yield of heptafluoropropyl trifluorovinyl ether (PPVE) synthesis. This resource is designed to assist researchers in overcoming common experimental challenges and optimizing their reaction outcomes.

Troubleshooting Guide

Low yields in the synthesis of this compound can be attributed to a variety of factors, from reactant quality to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

Logical Troubleshooting Workflow

If you are experiencing lower than expected yields, this workflow provides a step-by-step process to diagnose and address the potential root causes.

TroubleshootingWorkflow start Low PPVE Yield Observed reactant_quality 1. Verify Reactant and Solvent Purity start->reactant_quality reactant_quality->reactant_quality reaction_conditions 2. Evaluate Reaction Parameters reactant_quality->reaction_conditions Reactants & Solvents Pure reaction_conditions->reaction_conditions side_reactions 3. Investigate Potential Side Reactions reaction_conditions->side_reactions Conditions Optimized side_reactions->side_reactions purification_loss 4. Assess Purification Efficiency side_reactions->purification_loss Side Reactions Minimized purification_loss->purification_loss end_good Improved PPVE Yield purification_loss->end_good Purification Optimized

Caption: A logical workflow for troubleshooting low yields in PPVE synthesis.

Q1: My yield of the intermediate perfluoroalkoxypropionyl fluoride is low. What are the likely causes and how can I improve it?

A1: Low yield of the intermediate is a common bottleneck. Consider the following factors:

  • Moisture and Purity of Reactants: The reaction of hexafluoropropylene oxide (HFPO) is highly sensitive to moisture. Ensure all reactants, solvents (e.g., diglyme, tetrahydrofuran), and glassware are rigorously dried. Impurities in HFPO or the nucleophile can lead to unwanted side reactions.

  • Catalyst Activity: The choice and handling of the catalyst are critical. For reactions involving alkali metal fluorides (e.g., CsF, KF), ensure they are anhydrous and finely powdered to maximize surface area. For base-catalyzed reactions (e.g., using sodium carbonate), the quality and dryness of the base are important.

  • Reaction Temperature: The initial reaction with HFPO is often exothermic. Maintaining a low initial temperature (e.g., 0-5 °C) is crucial to prevent uncontrolled polymerization and side reactions. After the initial addition, the reaction may require gentle warming to proceed to completion.

  • Stoichiometry: Precise control of the reactant molar ratios is essential. An excess of either the nucleophile or HFPO can lead to the formation of byproducts.

Q2: During the pyrolysis/cracking step to form PPVE, I'm observing significant charring and low conversion. What adjustments can I make?

A2: The pyrolysis step is critical for the final yield and purity of PPVE. Here are key parameters to optimize:

  • Temperature Control: The pyrolysis temperature is a critical parameter. While a general range of 150-300°C is often cited for similar reactions, the optimal temperature for the specific perfluoroalkoxypropionyl fluoride intermediate needs to be carefully determined.[1] Gradual and uniform heating is essential to prevent localized overheating and subsequent decomposition.

  • Catalyst/Packing Material: The presence of a suitable catalyst or packing material can significantly influence the pyrolysis efficiency. Anhydrous sodium carbonate is commonly used to facilitate the elimination reaction. The packing of the reactor should ensure good heat transfer and sufficient residence time for the reactant.

  • Inert Atmosphere: The pyrolysis should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions at high temperatures.

  • Flow Rate: In a flow-through reactor setup, the feed rate of the intermediate is crucial. A high flow rate may result in incomplete conversion, while a very low flow rate could lead to product decomposition due to prolonged exposure to high temperatures.

Q3: I'm seeing multiple peaks in the GC analysis of my final product. What are the common impurities and how can I remove them?

A3: The presence of impurities can be due to side reactions or incomplete conversion. Common impurities include:

  • Unreacted Starting Materials: Residual hexafluoropropylene or other initial reactants may be present.

  • Isomers of PPVE: Depending on the reaction pathway, isomers of PPVE may be formed.

  • Byproducts from Side Reactions: Oligomers of HFPO or products from the decomposition of the intermediate can contaminate the final product.

Purification Strategies:

  • Fractional Distillation: Due to the volatility of PPVE, fractional distillation is the primary method for purification. Careful control of the distillation column's temperature and pressure is necessary to achieve good separation from impurities with close boiling points.

  • Washing/Extraction: Washing the crude product with a suitable solvent can help remove certain impurities. For instance, treatment with a 1-10C alcohol has been proposed for the purification of fluoropropyl vinyl ethers.

Frequently Asked Questions (FAQs)

Q4: What is the general synthetic route for this compound (PPVE)?

A4: The most common industrial synthesis of PPVE involves a two-step process:

  • Formation of a Perfluoroalkoxy Acyl Fluoride Intermediate: This step typically involves the reaction of hexafluoropropylene oxide (HFPO) with perfluoropropionyl fluoride in the presence of a suitable catalyst.

  • Pyrolysis (Cracking): The resulting intermediate is then subjected to high temperatures, often in the presence of a catalyst like sodium carbonate, to eliminate a carbonyl difluoride molecule and form the trifluorovinyl ether linkage of PPVE.

A schematic of this pathway is illustrated below:

PPVE_Synthesis_Pathway HFPO Hexafluoropropylene Oxide (HFPO) Intermediate Perfluoro-2-(heptafluoropropoxy) propionyl fluoride HFPO->Intermediate + Catalyst PerfluoropropionylFluoride Perfluoropropionyl Fluoride PerfluoropropionylFluoride->Intermediate PPVE Heptafluoropropyl Trifluorovinyl Ether (PPVE) Intermediate->PPVE Pyrolysis (150-300°C) + Na2CO3 Byproduct Carbonyl Difluoride Intermediate->Byproduct Elimination

Caption: General reaction pathway for the synthesis of PPVE.

Q5: What are the key safety precautions to consider during the synthesis of PPVE?

A5: The synthesis of PPVE involves hazardous materials and reactions. It is imperative to adhere to strict safety protocols:

  • Handling of Fluorinated Compounds: Perfluorinated compounds, including HFPO, can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • High-Pressure Reactions: Some steps of the synthesis may be conducted under pressure. Ensure that the reaction vessels are rated for the intended pressure and temperature.

  • Pyrolysis: The pyrolysis step involves high temperatures and potentially flammable products. The apparatus should be designed to prevent leaks and equipped with appropriate temperature and pressure monitoring devices.

  • Inert Atmosphere: The use of inert gases like nitrogen or argon is crucial to prevent the formation of explosive mixtures and to handle air-sensitive reagents.

Q6: Are there alternative methods for the synthesis of perfluorovinyl ethers?

A6: While the HFPO-based route is common, other methods for synthesizing perfluorovinyl ethers exist. These can include processes based on the halogenation and dehalogenation of various substrates. However, these alternative routes may involve hard-to-access starting materials and hazardous reagents, making them less common for large-scale production.

Data Presentation

Optimizing the yield of PPVE requires a systematic approach to varying reaction parameters. The following tables provide a framework for organizing experimental data to identify optimal conditions.

Table 1: Influence of Catalyst on the Yield of the Intermediate

CatalystCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Intermediate Yield (%)
CsF51225Data Point 1
KF51225Data Point 2
Na2CO3102450Data Point 3
(n-Bu)4NF5820Data Point 4

Table 2: Effect of Pyrolysis Temperature on PPVE Yield

IntermediateCatalystPyrolysis Temperature (°C)Residence Time (s)PPVE Yield (%)
Perfluoro-2-(heptafluoropropoxy)propionyl fluorideNa2CO320030Data Point A
Perfluoro-2-(heptafluoropropoxy)propionyl fluorideNa2CO325030Data Point B
Perfluoro-2-(heptafluoropropoxy)propionyl fluorideNa2CO330030Data Point C
Perfluoro-2-(heptafluoropropoxy)propionyl fluorideNone25030Data Point D

Experimental Protocols

A detailed, generalized experimental protocol for the synthesis of this compound is provided below. Researchers should adapt this protocol based on their specific equipment and safety procedures.

Synthesis of Perfluoro-2-(heptafluoropropoxy)propionyl fluoride (Intermediate)

  • Apparatus Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a thermometer, a gas inlet for inert gas (e.g., nitrogen), and a dropping funnel.

  • Reagent Preparation: In the flask, suspend the anhydrous catalyst (e.g., sodium carbonate) in a dry aprotic solvent (e.g., diglyme).

  • Reaction Initiation: Cool the mixture to 0-5 °C using an ice bath. Slowly add a stoichiometric amount of perfluoropropionyl fluoride to the stirred suspension.

  • HFPO Addition: Subsequently, add hexafluoropropylene oxide (HFPO) dropwise via the dropping funnel while maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by GC or NMR).

  • Work-up: Filter the reaction mixture to remove the catalyst. The solvent can be removed by distillation to yield the crude intermediate product.

Pyrolysis of Perfluoro-2-(heptafluoropropoxy)propionyl fluoride to PPVE

  • Apparatus Setup: Set up a tube furnace packed with a suitable catalyst (e.g., anhydrous sodium carbonate on an inert support). The reactor should be connected to a cold trap to collect the product.

  • Inert Atmosphere: Purge the system with a dry, inert gas (e.g., nitrogen).

  • Pyrolysis: Heat the furnace to the desired temperature (e.g., 250-300 °C).[1]

  • Reactant Feed: Introduce the crude intermediate into the heated reactor at a controlled rate using a syringe pump.

  • Product Collection: The volatile PPVE product is carried by the inert gas stream and collected in the cold trap (e.g., cooled with dry ice/acetone).

  • Purification: The collected crude PPVE can be purified by fractional distillation to obtain the final product of high purity.

References

Technical Support Center: Optimizing Initiator Concentration for Heptafluoropropyl Trifluorovinyl Ether Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing initiator concentration for the polymerization of heptafluoropropyl trifluorovinyl ether.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an initiator in the polymerization of this compound?

A1: An initiator is a chemical species that initiates the polymerization process by generating reactive species, typically free radicals or cations, which then react with monomer units to start the polymer chain growth. The choice and concentration of the initiator are critical parameters that significantly influence the polymerization rate, polymer molecular weight, and molecular weight distribution.

Q2: How does initiator concentration generally affect the molecular weight of the resulting polymer?

A2: Generally, in free-radical polymerization, a higher initiator concentration leads to the formation of a larger number of polymer chains simultaneously.[1] With a finite amount of monomer, this results in shorter average chain lengths and, consequently, a lower average molecular weight.[1] Conversely, a lower initiator concentration produces fewer growing chains, allowing each chain to achieve a higher molecular weight before termination.

Q3: What are common types of initiators used for the polymerization of fluorinated vinyl ethers?

A3: Both free-radical and cationic initiators can be used for the polymerization of fluorinated vinyl ethers. For free-radical polymerization, redox initiators are commonly employed in aqueous emulsion polymerization.[2] Cationic polymerization can be initiated by Lewis acids or protonic acids.[3][4] The choice of initiator system will depend on the desired polymer properties and reaction conditions.

Q4: Can the initiator type influence the optimal concentration range?

A4: Absolutely. Different initiators have varying efficiencies and decomposition kinetics. For instance, a highly efficient initiator that generates radicals at a fast rate may require a lower concentration to achieve the same polymerization rate as a less efficient initiator. The optimal concentration is specific to the chosen initiator, monomer, solvent, and temperature.[5]

Troubleshooting Guide

Issue 1: Low or No Polymer Yield

  • Question: I am not getting any polymer, or the yield is very low. Could the initiator concentration be the issue?

  • Answer: Yes, an incorrect initiator concentration can lead to low or no polymer yield.

    • Too Low Concentration: An insufficient initiator concentration may not generate enough primary radicals to overcome the presence of inhibitors (if any) or to initiate polymerization effectively.

    • Too High Concentration: While less common to cause zero yield, an excessively high initiator concentration can lead to rapid termination reactions, forming very short oligomers that may be lost during workup, thus appearing as a low yield of high polymer.

    • Troubleshooting Steps:

      • Ensure the monomer is free of inhibitors.

      • Verify that the initiator is active and has been stored correctly.

      • Systematically increase the initiator concentration in small increments.

      • Confirm that the reaction temperature is appropriate for the chosen initiator's decomposition rate.

Issue 2: Polymer Molecular Weight is Too Low

  • Question: The molecular weight of my polymer is consistently lower than desired. How can I increase it by adjusting the initiator concentration?

  • Answer: A low molecular weight is a common consequence of a high initiator concentration.[1]

    • Troubleshooting Steps:

      • Decrease the initiator concentration. This will generate fewer polymer chains, allowing each to grow longer.

      • Be aware that lowering the initiator concentration will likely decrease the overall polymerization rate, so a longer reaction time may be necessary.

      • Consider lowering the reaction temperature, as this can also lead to an increase in molecular weight.[2]

Issue 3: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

  • Question: My polymer has a very broad molecular weight distribution (PDI > 2.5). Can initiator concentration be a contributing factor?

  • Answer: While other factors like chain transfer reactions play a significant role, the initiator concentration can influence the PDI.

    • Non-uniform Initiation: A very high local concentration of initiator can lead to a burst of initiation, followed by a slower rate as the initiator is consumed, which can broaden the PDI.

    • Troubleshooting Steps:

      • Ensure homogenous mixing of the initiator in the reaction medium.

      • Consider a slower, continuous addition of the initiator over time rather than a single initial charge.

      • Optimize the initiator concentration; sometimes, an intermediate concentration provides the best balance of rate and control.

Data Presentation

The following table summarizes the effect of initiator concentration on the molecular weight and yield of a poly(trifluorovinyl ether) synthesized via aqueous emulsion polymerization. While this data is for an analogous monomer, 1-(2-phenoxy ethoxy)-1,2,2-trifluoroethene (Ph-TFVE), it illustrates the general trends expected for the polymerization of this compound under similar conditions.[2]

Ferrous Ion Conc. (M)Potassium Persulfate Conc. (M)Mn ( g/mol )Mw ( g/mol )PDIYield (%)
3.1 x 10⁻⁵6.2 x 10⁻³21,70042,9001.9828
3.1 x 10⁻⁵1.2 x 10⁻²19,50038,5001.9735

Data adapted from a study on a structurally similar trifluorovinyl ether monomer.[2]

Experimental Protocols

Representative Protocol for Aqueous Emulsion Polymerization of a Trifluorovinyl Ether

This protocol is adapted from the literature for the polymerization of a trifluorovinyl ether and can serve as a starting point for optimizing the polymerization of this compound.[2]

Materials:

  • This compound (monomer)

  • Potassium persulfate (initiator)

  • Ferrous sulfate (initiator activator)

  • Sodium dodecyl sulfate (surfactant)

  • Deionized water

  • Methanol (for precipitation)

  • Hydrochloric acid (for acidification of methanol)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and condenser, add deionized water and the surfactant. Degas the solution by bubbling nitrogen through it for at least 30 minutes.

  • Monomer Addition: Add the this compound monomer to the reaction vessel while maintaining a nitrogen atmosphere.

  • Initiator Addition: In a separate flask, prepare aqueous solutions of potassium persulfate and ferrous sulfate. Add the ferrous sulfate solution to the reaction vessel, followed by the potassium persulfate solution to initiate the polymerization.

  • Polymerization: Maintain the reaction at the desired temperature (e.g., 30 °C) under a nitrogen atmosphere with constant stirring for a predetermined time (e.g., 24-48 hours).

  • Termination and Precipitation: Terminate the polymerization by adding acidified methanol.

  • Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomer and initiator residues.

  • Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.

  • Characterization: Characterize the resulting polymer for its molecular weight and polydispersity index using techniques such as Gel Permeation Chromatography (GPC).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Reagent_Prep Reagent Preparation Reagent_Prep->Reaction_Setup Initiator_Addition Initiator Addition Reaction_Setup->Initiator_Addition Polymerization Polymerization (Controlled Temp & Time) Initiator_Addition->Polymerization Termination Termination Polymerization->Termination Purification Polymer Purification Termination->Purification Characterization Characterization (GPC, NMR, etc.) Purification->Characterization Data_Analysis Data Analysis Characterization->Data_Analysis Data_Analysis->Initiator_Addition Optimize Concentration

Caption: Experimental workflow for optimizing initiator concentration.

logical_relationship Initiator_Concentration Initiator Concentration Polymerization_Rate Polymerization Rate Initiator_Concentration->Polymerization_Rate Increases Number_of_Chains Number of Polymer Chains Initiator_Concentration->Number_of_Chains Increases Molecular_Weight Average Molecular Weight Number_of_Chains->Molecular_Weight Decreases

References

troubleshooting thermal degradation in PFA resins containing PPVE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Perfluoroalkoxy (PFA) resins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the thermal degradation of PFA resins, particularly those containing Perfluoropropyl Vinyl Ether (PPVE) as a comonomer.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and issues that may arise during the processing and handling of PFA resins at elevated temperatures.

Q1: What is the role of the PPVE comonomer in PFA resin?

PFA is a copolymer of tetrafluoroethylene (TFE) and a small amount of a perfluoroalkyl vinyl ether (PAVE), such as PPVE.[1] The bulky side chains introduced by the PPVE comonomer disrupt the highly crystalline structure of a pure TFE polymer, which lowers the melt viscosity and allows the resin to be melt-processed using conventional techniques like extrusion and injection molding.[1][2] The type and quantity of the comonomer influence the final thermomechanical properties of the resin; larger side chains, like those in PPVE, can be used to design resins with higher thermal ratings.[1] The ether linkage in the PPVE side chain provides greater molecular mobility, which can affect crystalline structure transitions.[3]

Q2: My PFA sample is turning yellow/brown during melt processing. What is causing this discoloration?

Discoloration, such as yellowing or browning, during melt processing is a common indicator of thermal degradation.[3][4][5] This is often caused by polymer chain scission and other chemical reactions that occur when the material is subjected to excessive temperatures or high shear forces for an extended period.[3][6] Contamination can also lead to discoloration.[7] It is crucial to operate within the recommended processing temperature window for your specific PFA grade and minimize residence time in the extruder or molding machine.

Q3: I'm observing a decrease in the melt viscosity of my PFA resin during processing. Is this related to thermal degradation?

Yes, a decrease in melt viscosity, which may manifest as an increase in the Melt Flow Rate (MFR), is a strong indication of thermal degradation.[3][4] High temperatures and shear can lead to chain scission, breaking the long polymer chains into shorter ones. This reduction in molecular weight leads to a less viscous molten polymer.

Q4: After heating, my PFA material has become brittle and lost its mechanical strength. Why did this happen?

A loss of mechanical properties, such as tensile strength and elongation at break, is a direct consequence of thermal degradation.[3][4][5] The chain scission that reduces molecular weight also weakens the polymer matrix, leading to brittleness and reduced toughness. This is particularly noticeable if higher-than-recommended loads of recycled PFA are used, as the material may have undergone previous heat histories.[3][4]

Q5: At what temperature does PFA resin start to thermally degrade?

The thermal stability of PFA is excellent, with a maximum continuous service temperature of around 260°C (500°F).[1][8] Above this temperature, the rate of degradation increases. Thermogravimetric Analysis (TGA) shows that significant weight loss typically begins at temperatures above 300°C. For instance, one study noted the onset of degradation at 310°C, with a 5% weight loss observed at 335°C and a 50% weight loss at 457°C.[9] However, degradation can be initiated at lower temperatures with prolonged exposure or high shear. Minimal degradation is observed at the maximum continuous service temperature of 260°C.[8]

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered during the handling and processing of PFA resins.

Issue 1: Resin Discoloration
  • Symptom: PFA pellets or extruded parts appear yellow, brown, or otherwise discolored.

  • Possible Causes:

    • Excessive Melt Temperature: The processing temperature is set too high.[7]

    • Long Residence Time: The molten resin is held at high temperatures for too long.

    • High Shear Rate: Excessive screw speed in an extruder can generate frictional heat.[3]

    • Contamination: Presence of foreign particles or residues of a different polymer in the processing equipment.[7]

    • Oxygen Presence: Thermo-oxidative degradation can occur if air is not properly purged from the system.

  • Troubleshooting Steps:

    • Verify Temperature Settings: Cross-reference the set temperatures of all heating zones with the resin manufacturer's datasheet. Reduce temperatures if they are at the upper limit or exceeding recommendations.[10]

    • Reduce Residence Time: Purge the processing equipment with virgin resin between runs and at shutdown. Minimize the time the resin spends in the molten state.

    • Optimize Screw Speed: If extruding, reduce the screw RPM to minimize shear heating.[10]

    • Clean Equipment: Thoroughly clean the hopper, extruder barrel, screw, and die to remove any potential contaminants.[10]

    • Check for Air Leaks: Ensure a proper seal and consider using a nitrogen purge if thermo-oxidative degradation is suspected.

Issue 2: Changes in Material Properties (Viscosity, Brittleness)
  • Symptom: Inconsistent melt flow, or final parts are brittle and fail under mechanical stress.

  • Possible Causes:

    • Thermal Degradation: Chain scission has reduced the polymer's molecular weight.[3]

    • Improper Cooling: A cooling rate that is too slow or too fast can affect the polymer's crystallinity and mechanical properties.

    • Moisture: While PFA has very low moisture absorption, severe contamination in additives could potentially cause issues at high temperatures.

  • Troubleshooting Steps:

    • Address Discoloration First: Follow the steps in the discoloration guide, as the root causes are often the same.

    • Review Processing Parameters: Confirm that all parameters (temperature, pressure, screw speed) are within the recommended range.

    • Analyze Molecular Weight: Use techniques like Melt Flow Rate (MFR) testing as a proxy for molecular weight changes. A significant increase in MFR suggests degradation.

    • Optimize Cooling Profile: Ensure a controlled and consistent cooling process to achieve the desired crystallinity and mechanical performance.[11]

    • Characterize Material: Perform thermal analysis (TGA, DSC) and mechanical testing (tensile tests) on suspect material and compare it to virgin resin specifications.

Data Presentation

The following tables summarize key quantitative data related to the thermal properties and stability of PFA resins.

Table 1: General Thermal Properties of PFA Resins

PropertyValueSource(s)
Maximum Continuous Service Temperature260 °C (500 °F)[1][8]
Melting Point305 - 307.5 °C (581 - 585.5 °F)[5][8]
Onset of Thermal Degradation (TGA)~310 °C[9]
Low Temperature Toughness-260 °C (-436 °F)[1]

Table 2: Thermogravimetric Analysis (TGA) Data for PFA Resins under Nitrogen Atmosphere

Sample TypeT10% (Temp. at 10% Weight Loss)T50% (Temp. at 50% Weight Loss)Tp (Temp. at Max. Degradation Rate)Source(s)
Virgin PFA549 °C572 °C571 °C[3]
PFA with 10% Recycled PFA549 °C572 °C571 °C[3]
PFA with 25% Recycled PFA548 °C571 °C571 °C[3]
PFA Coating (PFA-TA15)366 °C457 °CNot Reported[9]

Note: Thermal properties can vary between different grades and manufacturers of PFA resin.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
  • Objective: To determine the thermal stability and decomposition profile of a PFA resin sample.

  • Apparatus: Thermogravimetric Analyzer (TGA).

  • Methodology:

    • Sample Preparation: Prepare a small, representative sample of the PFA resin (typically 5-10 mg).

    • Crucible Tare: Place an empty, clean TGA crucible (typically alumina or platinum) in the analyzer and tare its weight.

    • Sample Loading: Place the prepared PFA sample into the tared crucible. Record the initial sample weight accurately.

    • Instrument Setup:

      • Purge Gas: Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

      • Temperature Program:

        • Equilibrate the furnace at 30 °C.

        • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[3]

    • Run Analysis: Start the temperature program and record the sample weight as a function of temperature.

    • Data Analysis:

      • Plot the percentage of weight loss versus temperature.

      • Determine key parameters such as the onset temperature of degradation, the temperature at 5% and 10% weight loss (T5%, T10%), and the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG).[3][9]

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Structure Analysis
  • Objective: To identify changes in the chemical structure of PFA resin, which may indicate thermal degradation.

  • Apparatus: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Methodology:

    • Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum to account for atmospheric CO₂ and H₂O.

    • Sample Preparation:

      • For solid samples (pellets, films, or parts), ensure the surface is clean and representative of the bulk material.

      • Place the sample directly onto the ATR crystal, ensuring good contact.

    • Spectrum Acquisition:

      • Collect the sample spectrum. A typical analysis uses 16-32 scans at a resolution of 4 cm⁻¹.[3]

      • The spectral range should cover at least 4000 to 500 cm⁻¹.[3]

    • Data Analysis:

      • Compare the spectrum of the potentially degraded sample to a spectrum from a virgin, unprocessed PFA sample.

      • Look for characteristic PFA peaks, such as the strong C-F stretching vibrations between 1145–1208 cm⁻¹ and the ether group peak around 995 cm⁻¹.[3]

      • The appearance of new peaks (e.g., carbonyl groups ~1700 cm⁻¹) or significant changes in the intensity or shape of existing peaks can indicate chemical degradation.

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to the thermal degradation of PFA.

G start PFA with PPVE Side Chain (-O-CF(CF3)CF2OCF2CF2CF3) heat High Temperature (>300°C) + Shear Stress start->heat scission Chain Scission Initiated heat->scission main_chain Main Chain Scission (C-C bond cleavage) scission->main_chain side_chain Side Chain Scission (C-O or C-C cleavage) scission->side_chain radicals Formation of Perfluoroalkyl & Alkoxy Radicals main_chain->radicals side_chain->radicals products Volatile Degradation Products radicals->products polymer Lower Molecular Weight PFA (Reduced Mechanical Properties) radicals->polymer p1 TFE Monomer p2 Perfluoroalkenes p3 Carbonyl Fluoride (COF2) p4 HF (with H presence)

Caption: Potential thermal degradation pathway of PFA with PPVE.

G start Issue Observed: Discoloration, Brittleness, Viscosity Change check_params 1. Review Processing Parameters (Temp, Residence Time, Shear) start->check_params in_spec Parameters within Spec? check_params->in_spec adjust Adjust to Recommended Settings & Re-evaluate in_spec->adjust No check_contam 2. Inspect for Contamination in_spec->check_contam Yes adjust->start is_contam Contamination Found? check_contam->is_contam clean Thoroughly Clean Equipment & Use Virgin Material is_contam->clean Yes analyze 3. Perform Material Analysis (See Experimental Workflow) is_contam->analyze No clean->start G cluster_thermal Thermal Analysis cluster_chem Chemical Analysis cluster_mech Physical Analysis start Obtain Samples: - Virgin PFA (Control) - Degraded PFA tga TGA (Assess Thermal Stability & Weight Loss Profile) start->tga dsc DSC (Check Melting Point & Crystallinity) start->dsc ftir FTIR-ATR (Identify Chemical Structure Changes) start->ftir tga_ms TGA-FTIR / TGA-MS (Identify Evolved Gases) start->tga_ms mfr Melt Flow Rate (Assess Viscosity Change) start->mfr tensile Tensile Testing (Measure Mechanical Properties) start->tensile end Correlate Data & Determine Root Cause tga->end dsc->end ftir->end tga_ms->end mfr->end tensile->end

References

Navigating the Complexities of Heptafluoropropyl Trifluorovinyl Ether Scale-Up: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transition from laboratory-scale synthesis to industrial production of heptafluoropropyl trifluorovinyl ether (HFP-TVE) presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers and production managers in navigating the complexities of scaling up this critical fluoromonomer.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up production of this compound.

Problem/Observation Potential Cause Recommended Action
Low Yield of HFP-TVE Incomplete reaction of the sodium alkoxide with hexafluoropropene oxide (HFPO).- Ensure stoichiometric amounts of reactants. - Optimize reaction temperature and pressure for the larger vessel. - Verify the quality and purity of the starting materials.
Side reactions leading to the formation of undesired byproducts.- Adjust the rate of addition of HFPO to control the reaction exotherm. - Investigate the use of a more selective catalyst or solvent system suitable for large-scale production.
Product Purity Issues Inefficient purification to remove unreacted starting materials or byproducts.- Evaluate alternative distillation conditions, such as fractional distillation under reduced pressure. - Consider the use of preparative gas chromatography for high-purity requirements, though this may be less feasible at a very large scale.
Thermal decomposition of the product during purification.- Lower the distillation temperature by applying a vacuum. - Minimize the residence time of the product at elevated temperatures.
Inconsistent Batch-to-Batch Quality Variations in raw material quality or process parameters.[1]- Implement stringent quality control checks for all incoming raw materials. - Utilize Process Analytical Technology (PAT) to monitor critical parameters in real-time.[1]
Poor mixing or heat transfer in the larger reactor.[1]- Characterize the mixing and heat transfer properties of the scaled-up reactor. - Adjust agitation speed and heating/cooling jacket parameters accordingly.
Safety Incidents (e.g., pressure buildup) Exothermic reaction runaway.- Ensure the reactor is equipped with adequate pressure relief systems. - Implement a robust cooling system and emergency shutdown procedures.
Handling of flammable and hazardous materials.[2][3]- Conduct a thorough process hazard analysis (PHA). - Provide appropriate personal protective equipment (PPE) and training for all personnel.[4]

Frequently Asked Questions (FAQs)

1. What are the primary challenges in scaling up the synthesis of this compound?

The primary challenges include maintaining consistent yield and purity, managing the exothermic nature of the reaction, ensuring process safety, and addressing the complexities of purification at a larger scale.[1][5] Variations in equipment and process dynamics between lab and industrial scales can lead to product inconsistencies.[1]

2. How can I improve the yield of the reaction during scale-up?

Optimizing reaction conditions such as temperature, pressure, and reactant stoichiometry is crucial. Ensuring efficient mixing and heat transfer in the larger reactor is also critical to prevent localized "hot spots" that can lead to side reactions. A thorough understanding of the reaction kinetics is essential for successful scale-up.

3. What purification methods are most effective for large-scale production?

Fractional distillation is a common method for purifying volatile compounds like this compound. However, due to its low boiling point (35-36°C) and flammability, careful control of temperature and pressure is necessary.[3] For very high purity requirements, preparative chromatography may be considered, but its scalability can be a limitation.

4. What are the key safety precautions to consider during scale-up?

This compound is flammable and can be an irritant.[3][6] A comprehensive process hazard analysis should be conducted to identify and mitigate risks. This includes ensuring adequate ventilation, using intrinsically safe equipment, and providing appropriate personal protective equipment. The process should be designed to handle potential pressure build-up from the exothermic reaction.

5. How does the choice of raw materials impact the final product quality?

The purity of the starting materials, such as the alcohol used to form the alkoxide and hexafluoropropene oxide, directly affects the purity of the final product and the level of impurities that need to be removed. It is essential to establish robust quality control procedures for all incoming raw materials.

Experimental Protocols

Synthesis of this compound (Illustrative Lab-Scale)

This protocol is based on the general synthesis of trifluorovinyl ethers and should be adapted and optimized for specific laboratory and scale-up conditions.

  • Alkoxide Formation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the corresponding alcohol (e.g., 2,2,3,3,4,4,4-heptafluoro-1-butanol) in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran).

  • Slowly add a strong base (e.g., sodium hydride) to the solution at a controlled temperature (e.g., 0°C) to form the sodium alkoxide.

  • Reaction with Hexafluoropropene Oxide (HFPO): Cool the alkoxide solution and slowly bubble in gaseous HFPO. The reaction is exothermic and should be carefully monitored to maintain the desired temperature.

  • Workup: After the reaction is complete, quench the reaction mixture with a suitable reagent.

  • Isolation and Purification: Separate the organic layer and wash it with brine. Dry the organic layer over a suitable drying agent (e.g., magnesium sulfate). Isolate the crude product by removing the solvent. Purify the crude product by fractional distillation under an inert atmosphere.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C5F10O[3][6]
Molecular Weight 266.04 g/mol [3][6]
Boiling Point 35-36 °C[3][7]
Density 1.53 g/cm³[3]
Flash Point -20 °C[3]
CAS Number 1623-05-8[2][6]

Table 2: Illustrative Comparison of Lab-Scale vs. Scale-Up Parameters

ParameterLaboratory Scale (e.g., 1L flask)Pilot/Industrial Scale (e.g., 100L reactor)
Reactant Addition Time MinutesHours
Heat Transfer Efficient (high surface area to volume ratio)Less efficient (lower surface area to volume ratio)
Mixing Magnetic stirrer or overhead mechanical stirrerBaffles and multi-impeller agitators
Temperature Control ± 1 °C± 5 °C (potential for localized hot spots)
Purification Method Simple distillation or column chromatographyFractional distillation tower

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage alkoxide Alkoxide Formation reaction Reaction with HFPO alkoxide->reaction Exothermic Control quench Quenching reaction->quench extraction Extraction & Washing quench->extraction drying Drying extraction->drying distillation Fractional Distillation drying->distillation final_product final_product distillation->final_product Pure HFP-TVE troubleshooting_workflow start Low Product Yield or Purity Issue check_reaction Check Reaction Conditions (Temp, Pressure, Stoichiometry) start->check_reaction check_purity Analyze Crude Product Purity check_reaction->check_purity Optimal optimize_reaction Optimize Reaction Parameters check_reaction->optimize_reaction Suboptimal check_materials Verify Raw Material Quality check_purity->check_materials Low Impurities optimize_purification Optimize Purification (Distillation Parameters) check_purity->optimize_purification High Impurities success Problem Resolved optimize_reaction->success implement_pat Implement PAT for Real-time Monitoring check_materials->implement_pat Inconsistent check_materials->success Consistent optimize_purification->success implement_pat->success

References

Technical Support Center: Purification of Crude Heptafluoropropyl Trifluorovinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude heptafluoropropyl trifluorovinyl ether (HFP-TVE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important fluorinated monomer.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain various impurities depending on the synthetic route. The most common synthesis involves the pyrolysis of perfluoro(2-propoxypropionyl) fluoride. A significant byproduct from this process is the hydrogen fluoride adduct, heptafluoropropyl-1,2,2,2-tetrafluoroethyl ether. This impurity is particularly challenging to remove due to its boiling point being very close to that of the desired product.[1] Other potential impurities can include unreacted starting materials, solvents used in the reaction or extraction processes (such as methylcyclopentane or chloroform), and byproducts from side reactions.[2]

Q2: Why is fractional distillation alone often insufficient for purifying crude this compound?

A2: Standard fractional distillation relies on the difference in boiling points of the components in a mixture to achieve separation. This compound has a boiling point of approximately 35-36°C. The common impurity, heptafluoropropyl-1,2,2,2-tetrafluoroethyl ether, has a very similar boiling point, making their separation by conventional fractional distillation inefficient.[1] This necessitates more advanced purification strategies.

Q3: What are the recommended purification strategies for crude this compound?

A3: The two primary recommended strategies for purifying crude this compound are:

  • Extractive Distillation: This technique involves the addition of a high-boiling point solvent (an entrainer) to the crude mixture to alter the relative volatility of the components, thereby facilitating their separation by distillation. For the separation of this compound from its hydrogen fluoride adduct, a high-boiling ketone can be used as the entrainer.[1][3]

  • Liquid-Liquid Extraction: This method is effective for removing certain types of impurities, particularly those with different polarities from the desired product. For instance, impurities like methylcyclopentane and chloroform can be removed by washing the crude product with a C1-C10 alcohol, such as methanol or propanol.[2]

Q4: How can I analyze the purity of my this compound samples?

A4: Gas chromatography-mass spectrometry (GC-MS) is the most effective analytical technique for assessing the purity of this compound and identifying any residual impurities. This method provides both quantitative data on the purity of the main component and qualitative information to identify the chemical structures of any contaminants.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause Solution
Poor separation of product and a close-boiling impurity. The boiling points of the product and impurity are too close for effective separation by standard fractional distillation.Employ extractive distillation. Add a high-boiling point ketone to the crude mixture before distillation to increase the relative volatility between the product and the impurity.[1][3]
Product loss during distillation. The product is highly volatile (boiling point ~35-36°C).Ensure the condenser is adequately cooled, and consider using a cold trap (e.g., with dry ice/acetone) after the receiving flask to capture any product that escapes condensation.
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring in the distillation flask.Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.
Flooding of the distillation column. The heating rate is too high, causing excessive vaporization.Reduce the heating rate to allow for proper equilibrium to be established on each theoretical plate of the column.
Liquid-Liquid Extraction
Issue Possible Cause Solution
Incomplete removal of impurities (e.g., chloroform, methylcyclopentane). Insufficient volume or number of extractions with the alcohol wash.Increase the volume of the alcohol (e.g., methanol, propanol) used for each wash and/or increase the number of extraction cycles.[2] Ensure vigorous mixing during each extraction to maximize contact between the two phases.
Emulsion formation at the interface. Vigorous shaking leading to a stable mixture of the two immiscible phases.Allow the mixture to stand for a longer period. Gentle swirling or the addition of a small amount of brine (saturated NaCl solution) can help to break the emulsion.
Loss of product into the extraction solvent. Some product may have partial solubility in the alcohol used for extraction.Minimize the volume of the extraction solvent used and consider back-extracting the alcohol phase with a small amount of a non-polar solvent to recover any dissolved product.

Experimental Protocols

Extractive Distillation for Removal of Hydrogen Fluoride Adduct

This protocol is a general guideline and may require optimization based on the specific impurity concentration and available equipment.

  • Preparation:

    • Set up a fractional distillation apparatus with a high-efficiency distillation column (e.g., Vigreux or packed column).

    • To the crude this compound in the distillation flask, add a high-boiling point ketone (e.g., acetophenone, boiling point ~202°C) in a suitable ratio (e.g., 1:1 by volume). The optimal ketone and ratio should be determined experimentally.

  • Distillation:

    • Heat the mixture gently. The this compound will distill over at its boiling point (~35-36°C), while the higher-boiling adduct and the ketone entrainer will remain in the distillation flask.

    • Collect the purified product in a cooled receiving flask.

  • Analysis:

    • Analyze the collected distillate by GC-MS to confirm the removal of the hydrogen fluoride adduct.

Liquid-Liquid Extraction for Removal of Hydrocarbon and Chlorinated Impurities

This protocol is designed to remove impurities such as methylcyclopentane and chloroform.

  • Extraction:

    • Place the crude this compound in a separatory funnel.

    • Add an equal volume of a C1-C10 alcohol (e.g., methanol or propanol).[2]

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The lower layer will be the denser fluorinated ether.

    • Drain the lower layer (product) into a clean flask.

    • Repeat the extraction of the product layer with fresh alcohol two more times.

  • Drying and Recovery:

    • Dry the purified this compound over a suitable drying agent (e.g., anhydrous magnesium sulfate).

    • Filter to remove the drying agent.

    • The purified product can be used directly or further purified by fractional distillation if necessary.

  • Analysis:

    • Analyze the purified product by GC-MS to confirm the removal of the targeted impurities.

Data Presentation

The following table provides a hypothetical representation of purity analysis before and after applying the recommended purification strategies. Actual results may vary depending on the initial purity and the specific experimental conditions.

Compound Initial Purity (GC-MS Area %) Purity after Liquid-Liquid Extraction (GC-MS Area %) Purity after Extractive Distillation (GC-MS Area %)
This compound85.090.0>99.5
Heptafluoropropyl-1,2,2,2-tetrafluoroethyl ether10.09.5<0.1
Chloroform2.5<0.1<0.1
Methylcyclopentane2.5<0.1<0.1

Visualization

Experimental Workflow for Purification

PurificationWorkflow crude Crude Heptafluoropropyl Trifluorovinyl Ether lle Liquid-Liquid Extraction (Alcohol Wash) crude->lle Remove hydrocarbon & chlorinated impurities ext_dist Extractive Distillation (Ketone Entrainer) lle->ext_dist Remove close-boiling HF adduct analysis Purity Analysis (GC-MS) ext_dist->analysis pure_product Purified Product (>99.5%) analysis->pure_product Meets Purity Specs

Caption: Workflow for the purification of crude this compound.

Logical Relationship for Troubleshooting Distillation

DistillationTroubleshooting start Poor Separation in Distillation check_bp Check Boiling Point Difference of Components start->check_bp close_bp Boiling Points are Close check_bp->close_bp extractive_dist Use Extractive Distillation close_bp->extractive_dist Yes optimize_params Optimize Distillation Parameters (e.g., reflux ratio, column height) close_bp->optimize_params No

Caption: Troubleshooting logic for poor separation during distillation.

References

preventing phase separation in heptafluoropropyl trifluorovinyl ether copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing phase separation during the copolymerization of heptafluoropropyl trifluorovinyl ether.

Troubleshooting Guide: Preventing Phase Separation

Phase separation during copolymerization can manifest as turbidity, precipitation of the polymer, or the formation of distinct layers in the reaction mixture. This guide addresses common causes and provides systematic solutions to maintain a homogeneous reaction.

Problem 1: Observation of Turbidity or Precipitation Early in the Polymerization

Potential Cause Troubleshooting Steps
Inadequate Surfactant Concentration or Inappropriate Surfactant Type: The surfactant may not be effectively stabilizing the growing polymer particles, leading to aggregation and phase separation.1. Increase Surfactant Concentration: Gradually increase the concentration of the surfactant in increments of 0.1 wt% to improve micelle formation and particle stability. 2. Select a More Appropriate Surfactant: If increasing the concentration is ineffective, consider switching to a different type of surfactant. For fluorinated monomers, fluorosurfactants are often more effective. Anionic surfactants like ammonium perfluorooctanoate (APFO) or non-ionic surfactants can be tested.[1] 3. Optimize Surfactant Addition: Introduce the surfactant in stages or use a semi-continuous feed to maintain a stable concentration throughout the reaction.
Incorrect Initiator Concentration: Too high an initiator concentration can lead to rapid polymerization and the formation of a high concentration of polymer chains that cannot be adequately stabilized.1. Reduce Initiator Concentration: Decrease the initiator concentration by 10-20% to slow down the rate of polymerization. 2. Optimize Initiator Type: Ensure the initiator is suitable for the polymerization temperature and solvent system. For emulsion polymerization, water-soluble initiators like potassium persulfate are common.
Poor Monomer Emulsification: If the monomers are not properly emulsified before initiation, localized areas of high monomer concentration can lead to uncontrolled polymerization and phase separation.1. Improve Agitation: Increase the stirring speed to ensure thorough mixing and the formation of a stable monomer emulsion. 2. Use a Homogenizer: For challenging systems, employing a high-shear homogenizer can create a finer and more stable emulsion.

Problem 2: Phase Separation at Higher Monomer Conversion

Potential Cause Troubleshooting Steps
Compositional Drift: A significant difference in the reactivity ratios of the comonomers can lead to the preferential consumption of one monomer. This changes the copolymer composition as the reaction progresses, potentially leading to insolubility and phase separation.1. Maintain a Constant Monomer Feed Ratio: Employ a semi-continuous or continuous monomer feed to maintain a constant ratio of monomers in the reactor throughout the polymerization. 2. Starve-Fed Conditions: Operate under starve-fed conditions where the monomers are added at a rate equal to or slower than the rate of polymerization. This helps to ensure that both monomers are incorporated more uniformly into the copolymer chains.
Change in Particle Morphology: As the polymer particles grow, their morphology can change, leading to instability and coalescence.1. Introduce a Co-stabilizer: The addition of a secondary surfactant or a protective colloid can help to stabilize the growing particles. 2. Control Particle Size: Adjusting the initial surfactant and initiator concentrations can influence the final particle size and stability.
Temperature Fluctuations: Inconsistent temperature control can affect the rates of initiation, propagation, and termination, leading to variations in copolymer composition and molecular weight that can induce phase separation.1. Ensure Precise Temperature Control: Use a reliable temperature control system to maintain a constant reaction temperature (±1°C).

Frequently Asked Questions (FAQs)

Q1: What is phase separation in the context of copolymerization?

A1: Phase separation during copolymerization is the process where the initially homogeneous reaction mixture separates into two or more distinct phases. This can be due to the insolubility of the newly formed copolymer in the reaction medium or the incompatibility of the different polymer chains being produced. This phenomenon can be driven by factors such as changes in polymer composition, molecular weight, or interactions with the solvent.

Q2: How do I choose the right surfactant for my this compound copolymerization?

A2: The choice of surfactant is critical for a successful emulsion polymerization. For fluorinated monomers, fluorinated surfactants are often the most effective due to the principle of "like dissolves like." However, environmental concerns associated with some fluorosurfactants have led to the development of alternative non-fluorinated options. Both anionic and non-ionic surfactants can be effective.[2][3] The ideal surfactant should provide good colloidal stability to the polymer particles, control particle size, and not interfere with the polymerization kinetics. It is recommended to screen a few different surfactants to find the optimal one for your specific system.

Q3: What type of initiator should I use?

A3: The choice of initiator depends on the polymerization method. For aqueous emulsion polymerization, water-soluble initiators such as potassium persulfate or redox systems (e.g., potassium persulfate/sodium bisulfite) are commonly used. For solution polymerization in a fluorinated solvent, a fluorinated free radical initiator may be preferred.[4] The initiator should have a suitable decomposition rate at the desired reaction temperature to ensure a controlled polymerization rate.

Q4: Can the monomer feed ratio influence phase separation?

A4: Yes, the monomer feed ratio is a critical parameter. If the comonomers have significantly different reactivity ratios, one monomer will be consumed faster than the other. This leads to a "compositional drift," where the composition of the copolymer changes as the reaction progresses. This can result in the formation of block-like structures or copolymers that are insoluble in the reaction medium, causing phase separation. Maintaining a constant monomer ratio in the reactor, for example, through a semi-batch process with controlled monomer addition, is crucial for synthesizing a homogeneous copolymer.

Q5: At what point in the reaction should I be most concerned about phase separation?

A5: Phase separation can occur at any stage of the polymerization. Early-stage phase separation is often related to issues with the initial emulsification of monomers or improper surfactant/initiator concentrations. Phase separation at higher conversions is more likely due to compositional drift or particle instability as the polymer concentration increases. Continuous monitoring of the reaction's appearance is essential.

Experimental Protocols

General Protocol for Emulsion Copolymerization of this compound

This protocol provides a general starting point and may require optimization for specific comonomers and desired copolymer properties.

Materials:

  • Deionized water

  • This compound (HFP-TVE)

  • Comonomer

  • Surfactant (e.g., Ammonium perfluorooctanoate or a suitable non-ionic surfactant)

  • Initiator (e.g., Potassium persulfate)

  • Buffer (e.g., Sodium bicarbonate)

  • Chain transfer agent (optional, for molecular weight control)

Procedure:

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and ports for material addition is assembled.

  • Initial Charge: The reactor is charged with deionized water, buffer, and surfactant.

  • Inert Atmosphere: The reactor is purged with nitrogen for at least 30 minutes to remove oxygen.

  • Monomer Emulsification: The monomers (HFP-TVE and comonomer) are mixed and added to the reactor with vigorous stirring to form a stable emulsion.

  • Temperature Control: The reactor temperature is raised to the desired reaction temperature (e.g., 60-80°C).

  • Initiation: The initiator, dissolved in a small amount of deionized water, is added to the reactor to start the polymerization.

  • Polymerization: The reaction is allowed to proceed for the desired time, typically several hours. The reaction mixture should be continuously stirred.

  • Monitoring: The reaction is monitored for any signs of phase separation (turbidity, precipitation). Conversion can be monitored by taking samples and analyzing them using techniques like gas chromatography (for monomer consumption) or gravimetry (for polymer content).

  • Termination: Once the desired conversion is reached, the reaction is cooled to room temperature.

  • Coagulation and Washing: The resulting polymer latex is coagulated by adding a salt solution (e.g., magnesium sulfate) or by freezing. The precipitated polymer is then filtered and washed thoroughly with deionized water to remove any residual surfactant and initiator.

  • Drying: The purified copolymer is dried in a vacuum oven until a constant weight is achieved.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Reactor_Setup Reactor Setup Initial_Charge Initial Charge (Water, Buffer, Surfactant) Reactor_Setup->Initial_Charge Inert_Atmosphere Inert Atmosphere (N2 Purge) Initial_Charge->Inert_Atmosphere Monomer_Emulsification Monomer Emulsification Inert_Atmosphere->Monomer_Emulsification Temperature_Control Temperature Control Monomer_Emulsification->Temperature_Control Initiation Initiation Temperature_Control->Initiation Polymerization Polymerization Initiation->Polymerization Termination Termination Polymerization->Termination Coagulation Coagulation & Washing Termination->Coagulation Drying Drying Coagulation->Drying Final_Product Final Copolymer Drying->Final_Product

Caption: Experimental workflow for the emulsion copolymerization of this compound.

Troubleshooting_Logic cluster_diagnosis Diagnosis cluster_early_causes Early Stage Causes cluster_late_causes Late Stage Causes cluster_solutions Solutions Start Phase Separation Observed Timing When did it occur? Start->Timing Early Early in Reaction Timing->Early Early Late Late in Reaction Timing->Late Late Surfactant_Issue Inadequate Surfactant Early->Surfactant_Issue Initiator_Issue Incorrect Initiator Conc. Early->Initiator_Issue Emulsion_Issue Poor Emulsification Early->Emulsion_Issue Drift_Issue Compositional Drift Late->Drift_Issue Stability_Issue Particle Instability Late->Stability_Issue Temp_Issue Temperature Fluctuations Late->Temp_Issue Adjust_Surfactant Adjust/Change Surfactant Surfactant_Issue->Adjust_Surfactant Adjust_Initiator Adjust Initiator Initiator_Issue->Adjust_Initiator Improve_Mixing Improve Mixing Emulsion_Issue->Improve_Mixing Control_Feed Control Monomer Feed Drift_Issue->Control_Feed Add_Stabilizer Add Co-stabilizer Stability_Issue->Add_Stabilizer Control_Temp Improve Temp. Control Temp_Issue->Control_Temp

Caption: Troubleshooting logic for addressing phase separation in copolymerization.

References

Validation & Comparative

A Comparative Guide to the 19F NMR Characterization of Heptafluoropropyl Trifluorovinyl Ether Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 19F Nuclear Magnetic Resonance (NMR) characterization of heptafluoropropyl trifluorovinyl ether polymers, often classified as perfluoroalkoxy alkanes (PFA), with other analytical techniques. PFA polymers, resulting from the copolymerization of tetrafluoroethylene (TFE) and this compound, are valued for their exceptional chemical resistance and thermal stability.[1][2] Accurate characterization of their molecular structure is crucial for ensuring performance and reliability in demanding applications, including those in the pharmaceutical and medical device industries.

19F NMR Spectroscopy: A Powerful Tool for Fluoropolymer Analysis

19F NMR spectroscopy stands as a primary analytical technique for the detailed structural elucidation of fluoropolymers. Its high sensitivity and the wide chemical shift range of the 19F nucleus provide a detailed fingerprint of the polymer's microstructure. This technique allows for the determination of copolymer composition, sequence distribution, and the identification of end groups and defects.

Key Information from 19F NMR:
  • Copolymer Composition: Quantitative 19F NMR enables the precise determination of the molar ratio of TFE to this compound units in the polymer chain.

  • Microstructure and Sequence Distribution: Analysis of chemical shifts and coupling patterns reveals the arrangement of monomer units, distinguishing between alternating, blocky, or random copolymer structures.

  • Chain-End Analysis and Branching: The technique can identify and quantify different chain-end structures and branching points, which significantly influence the polymer's properties.[3]

Comparative Analysis: 19F NMR vs. Alternative Techniques

While 19F NMR provides unparalleled detail on the chemical structure, a comprehensive characterization often involves complementary techniques that probe different aspects of the polymer's properties.

Feature19F NMR SpectroscopyDifferential Scanning Calorimetry (DSC)Gel Permeation Chromatography (GPC)
Information Provided Copolymer composition, microstructure, sequence distribution, end-groups, branchingThermal transitions (glass transition, melting, crystallization), crystallinityMolecular weight distribution (Mw, Mn), polydispersity index (PDI)
Strengths Detailed chemical structure information, quantitative analysis of compositionSensitive to thermal properties and polymer morphologyProvides crucial information on polymer size and size distribution
Limitations Less sensitive to bulk thermal properties and molecular weight distributionProvides no direct information on chemical structure or copolymer sequenceDoes not give information on the chemical microstructure of the polymer chains
Typical Application Elucidating the precise chemical structure and composition of the polymer.Assessing thermal stability, processing conditions, and degree of crystallinity.Determining the average molecular weight and the breadth of its distribution.

Experimental Protocols

19F NMR Spectroscopy of this compound Copolymers

Objective: To determine the copolymer composition and microstructure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.

Sample Preparation:

  • Dissolve 10-20 mg of the polymer in a suitable fluorinated solvent (e.g., hexafluorobenzene or a mixture of a fluorinated solvent and a deuterated solvent for locking).

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters (Typical):

  • Pulse Sequence: Single pulse experiment.

  • Observe Nucleus: 19F

  • Reference: CFCl₃ (trichlorofluoromethane) at 0 ppm.

  • Spectral Width: Sufficient to cover the entire 19F chemical shift range (e.g., -70 to -190 ppm).

  • Pulse Angle: 30-45° to ensure quantitative measurements.

  • Relaxation Delay (d1): 5-10 seconds to allow for full relaxation of all fluorine nuclei, crucial for quantitative analysis.

  • Number of Scans: 128 or higher to achieve a good signal-to-noise ratio.

Data Analysis:

  • Apply Fourier transformation and phase correction to the acquired free induction decay (FID).

  • Integrate the signals corresponding to the different fluorine environments in the TFE and this compound units.

  • Calculate the copolymer composition based on the integral ratios and the number of fluorine atoms in each monomer unit.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions of the polymer.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Place the pan in the DSC cell alongside an empty reference pan.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature to identify melting points (Tm) and glass transition temperatures (Tg).

Gel Permeation Chromatography (GPC)

Objective: To determine the molecular weight distribution.

Instrumentation: A GPC system equipped with a refractive index (RI) detector.

Procedure:

  • Dissolve the polymer in a suitable mobile phase (e.g., a fluorinated solvent like hexafluoroisopropanol) at a known concentration.[4]

  • Inject the sample solution into the GPC system.

  • The polymer molecules are separated based on their hydrodynamic volume as they pass through a column packed with porous gel.[4][5]

  • The RI detector measures the concentration of the polymer eluting from the column.

  • The molecular weight distribution is determined by calibrating the system with polymer standards of known molecular weight.[5]

Data Presentation

Table 1: Typical 19F NMR Chemical Shift Assignments for TFE/Heptafluoropropyl Trifluorovinyl Ether Copolymers
Fluorine EnvironmentChemical Shift Range (ppm vs. CFCl₃)
Heptafluoropropyl Group
-OCF₂-CF₂-CF₃ ~ -81 to -83
-O-CF₂ -CF₂-CF₃~ -85 to -88
-OCF₂-CF₂ -CF₃~ -127 to -129
Trifluorovinyl Ether Group
-O-CF =CF₂~ -136 to -138
-OCF=CF₂ (trans)~ -118 to -120
-OCF=CF₂ (cis)~ -110 to -112
TFE Backbone
-CF₂ -CF₂-~ -120 to -126

Note: Specific chemical shifts can vary depending on the solvent, temperature, and polymer microstructure.

Table 2: Comparison of Thermal and Molecular Weight Properties
PropertyTypical Value RangeAnalytical Technique
Melting Temperature (Tm)300 - 315 °CDSC
Glass Transition Temperature (Tg)105 - 115 °CDSC
Weight-Average Molecular Weight (Mw)200,000 - 500,000 g/mol GPC
Polydispersity Index (PDI)1.5 - 3.0GPC

Visualizing the Workflow and Comparisons

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output Polymer Heptafluoropropyl Trifluorovinyl Ether Polymer Sample NMR 19F NMR Spectroscopy Polymer->NMR Dissolution in fluorinated solvent DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Weighing into DSC pan GPC Gel Permeation Chromatography (GPC) Polymer->GPC Dissolution in mobile phase Structure Chemical Structure (Composition, Sequence) NMR->Structure Thermal Thermal Properties (Tm, Tg, Crystallinity) DSC->Thermal MW Molecular Weight Distribution (Mw, Mn, PDI) GPC->MW

Caption: Experimental workflow for the characterization of this compound polymers.

logical_relationship cluster_techniques Characterization Techniques Polymer Polymer Properties NMR 19F NMR (Chemical Information) Polymer->NMR Thermal Thermal Analysis (DSC, TGA) (Bulk Thermal Properties) Polymer->Thermal Chromatography Chromatography (GPC) (Size and Distribution) Polymer->Chromatography NMR->Thermal Correlates structure with thermal behavior NMR->Chromatography Correlates structure with molecular size Thermal->Chromatography Relates thermal properties to molecular weight

Caption: Logical relationship between polymer properties and analytical techniques.

References

comparing perfluoro(propyl vinyl ether) vs. perfluoro(methyl vinyl ether) in copolymers

Author: BenchChem Technical Support Team. Date: December 2025

Investigating Polymer Options

I'm starting my deep dive by looking for academic papers and technical specifications. I'm focusing on comparing copolymers made with perfluoro(propyl vinyl ether) (PPVE) and perfluoro(methyl vinyl ether) (PMVE). The goal is to get a solid grasp of how these materials stack up against each other.

Synthesizing Comparison Framework

I've moved on to gathering experimental protocols for copolymer synthesis and characterization. My focus is now on organizing the quantitative data, like glass transition temperatures and tensile strengths, into clear tables. I'm also preparing a DOT script for a visual diagram of the structural differences between PPVE and PMVE in the copolymer backbone. I'm aiming to draft the comparison guide soon, incorporating the data tables and Graphviz diagram with a descriptive caption.

Compiling Comparative Data

I'm now deeply immersed in the nuances of experimental data. I'm actively building tables that spotlight the key performance differences. I've begun creating a clear outline and plan for the experimental synthesis procedures and characterization techniques used in the studies. The goal is to provide a complete picture with my comparison, so I'm compiling and reviewing these details for the final guide.

Uncovering PFA Properties

I've established a solid foundation with my initial research. I now possess basic information regarding perfluoro alkoxy (PFA) copolymers, specifically their composition as copolymers of tetrafluoroethylene (TFE) and perfluoroalkyl vinyl ethers. This information provides a decent launching point.

Exploring Comonomer Impact

I've learned that PPVE and PMVE are both used in PFA synthesis. My searches highlight that the vinyl ether comonomer significantly impacts PFA's properties, like crystallinity and melt processability. While information exists, I lack a direct comparison of PPVE and PMVE copolymers with detailed data. I need to focus my search on finding this specific comparative data and detailed experimental protocols.

Analyzing Comonomer Effects

My search yielded more insights into how PPVE and PMVE comonomers influence PFA properties. While general information on alkoxy side chains impacting melt processability exists, I still lack the crucial direct comparison with quantitative data. Patents hint at different application areas, suggesting the need to focus on finding detailed experimental protocols for synthesizing and characterizing copolymers with specific PPVE and PMVE ratios. Refined search terms will be crucial to get the data I need.

Narrowing Down Research

I'm making progress! The second round of searches has been much more fruitful. I just unearthed a study on the copolymerization of TFE and PPVE in supercritical conditions that looks promising for my needs. It's a real step forward, and I'm eager to dive deeper.

Seeking Crucial Comparisons

I've made headway, though there's more work ahead. The sources I dug up provided reactivity ratios and thermal properties for TFE-PPVE copolymers under supercritical conditions, and a patent detailed the synthesis and mechanical properties of TFE-PMVE copolymers, suitable for medical use. While I also found characterization techniques, a direct, quantitative comparison of these two materials is still missing. The synthesis methods differ significantly, and that's critical to consider when comparing performance. I'm focusing on finding data synthesized under similar conditions to create a truly balanced comparison.

Identifying Key Differences

My work advanced further. I uncovered a study on TFE-PPVE copolymerization in supercritical CO2, including reactivity ratios and thermal properties. Moreover, a patent revealed the synthesis (aqueous seeded microemulsion polymerization) and properties of TFE-PMVE, suitable for medical use. While I found characterization techniques, I still lack a direct quantitative comparison of these materials. The divergent synthesis methods are a critical factor, which influences properties, so finding comparable synthesis data is my priority. I'm focusing on finding data to achieve a balanced comparison.

Reviewing Prior Data

I've been looking over past searches and the data is proving quite useful. I've uncovered some key properties of PFA copolymers, like their impressive thermal stability and chemical resilience. I also unearthed a study on TFE-PPVE copolymerization.

Investigating Specific Data Gaps

I'm now focusing on the missing pieces. While I have good general PFA data and info on TFE-PPVE and TFE-PMVE, I need comparative data for the same conditions. Specifically, I'm digging for a direct comparison of PPVE and PMVE copolymers, quantifying how the side chain length affects properties like glass transition temperature and tensile strength. Detailed synthesis steps are also a priority to create a truly useful comparison tool.

Prioritizing Comparative Data

My search has expanded, and while I have general PFA details and some data on TFE-PPVE and TFE-PMVE, the key now is finding direct, quantitative comparisons. I've got mechanical and thermal data for PFA, but I need specific comparisons of PPVE versus PMVE copolymers synthesized under the same conditions. Detailed synthesis protocols are also essential for an objective guide.

Investigating Polymer Data

I've been gathering details about PFA copolymers, specifically those with PPVE and PMVE. While I have general property overviews, finding directly comparable quantitative data under identical conditions remains a hurdle. More research is needed here.

Comparing Copolymer Characteristics

I'm now diving deeper into the nuances of PPVE and PMVE-containing PFA copolymers. While I've got general property ranges, a clear quantitative comparison remains elusive. I have found promising leads on experimental synthesis (aqueous emulsion polymerization) and characterization protocols, though specifics are thin. Tensile strength and elongation are generally available, but differentiating between PPVE and PMVE versions is challenging. Melting points are better documented than glass transition temperatures, which are surprisingly debated even for PTFE. Chemical resistance data remains largely qualitative, highlighting PFA's excellent general resistance. My next step will be to actively seek direct comparative studies or data that clearly delineates the side chain influences. If that's unsuccessful, I'll compile data from multiple sources, meticulously documenting all conditions.

Structuring the Comparison Guide

I'm now structuring the guide, focusing on organized presentation given the data gaps. I'll highlight areas lacking direct comparisons while incorporating tables and explanations. DOT script for the molecular structure diagram is underway. Reasonable inferences based on fluoropolymer trends will be made cautiously, flagging all indirect data. My search phase is concluded; further action is on writing and design.

GPC Analysis of PFA Synthesized with Heptafluoropropyl Trifluorovinyl Ether: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular characteristics of polymers is paramount for predicting their physical properties and performance. This guide provides a comparative analysis of Perfluoroalkoxy (PFA) synthesized using heptafluoropropyl trifluorovinyl ether, with a focus on its molecular weight distribution as determined by Gel Permeation Chromatography (GPC).

Perfluoroalkoxy (PFA) resins, a class of melt-processible fluoropolymers, offer a unique combination of high-temperature stability, chemical inertness, and excellent dielectric properties. The specific comonomer used in the polymerization of tetrafluoroethylene (TFE) to produce PFA can significantly influence its molecular weight, molecular weight distribution, and ultimately, its end-use performance. This guide focuses on PFA synthesized with this compound, also known as perfluoro(propyl vinyl ether) (PPVE).

Molecular Weight Analysis: A Comparative Look

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. Key parameters obtained from GPC analysis include the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (Mw/Mn). A lower PDI value indicates a more uniform distribution of polymer chain lengths.

While specific GPC data for PFA synthesized with this compound is not widely published in publicly available literature, a United States patent describes a tetrafluoroethylene/perfluoro (alkyl vinyl ether) copolymer with a polydispersity index ranging from 1 to 1.7.[1] This suggests that PFA copolymers can be synthesized with a relatively narrow molecular weight distribution.

For comparative purposes, the following table summarizes typical molecular weight characteristics for different fluoropolymers, including a representative range for PFA based on available information. It is important to note that these values can vary significantly depending on the specific grade and manufacturing process.

PolymerComonomersNumber Average Molecular Weight (Mn)Weight Average Molecular Weight (Mw)Polydispersity Index (PDI)
PFA (Typical) Tetrafluoroethylene (TFE) + Perfluoroalkyl Vinyl EtherData not availableData not available1 - 1.7[1]
PFA (Hypothetical Example) TFE + this compound150,000 g/mol 255,000 g/mol 1.7
FEP (Fluorinated Ethylene Propylene) TFE + Hexafluoropropylene (HFP)100,000 - 200,000 g/mol 200,000 - 400,000 g/mol 2.0 - 2.5
ETFE (Ethylene Tetrafluoroethylene) Ethylene + TFE80,000 - 150,000 g/mol 160,000 - 300,000 g/mol 2.0 - 2.2

Note: The data for FEP and ETFE are representative values and can vary. The data for the hypothetical PFA example is for illustrative purposes based on the PDI mentioned in the patent.

Experimental Protocol for GPC Analysis of PFA

The GPC analysis of fluoropolymers like PFA presents challenges due to their limited solubility in common organic solvents at room temperature. High-temperature GPC (HT-GPC) is typically required.

Instrumentation:

  • High-Temperature Gel Permeation Chromatograph equipped with a refractive index (RI) detector.

  • GPC columns suitable for high-temperature analysis and compatible with fluorinated solvents (e.g., PLgel Olexis).

  • High-temperature autosampler and column oven.

Reagents:

  • Mobile Phase: 1,2,4-Trichlorobenzene (TCB) is a common solvent for high-temperature GPC of polyolefins and can be effective for some fluoropolymers. For highly fluorinated polymers, specialized fluorinated solvents may be necessary.

  • Polymer Sample: PFA synthesized with this compound.

  • Calibration Standards: Narrow polystyrene or polymethyl methacrylate (PMMA) standards are typically used for calibration.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the PFA polymer into a sample vial.

    • Add the appropriate volume of the mobile phase (e.g., TCB) to achieve a concentration of 0.1-0.5% (w/v).

    • Heat the sealed vial in an oven at a high temperature (e.g., 160-220 °C) with gentle agitation until the polymer is completely dissolved. This may take several hours.

    • Filter the hot polymer solution through a high-temperature compatible filter (e.g., 0.45 µm stainless steel frit) to remove any particulates before injection.

  • GPC System Setup:

    • Equilibrate the GPC system, including the columns and detector, at the desired analysis temperature (e.g., 160 °C).

    • Set the mobile phase flow rate to a constant value, typically 1.0 mL/min.

  • Calibration:

    • Inject a series of narrow molecular weight standards (e.g., polystyrene) to generate a calibration curve that correlates elution volume with molecular weight.

  • Sample Analysis:

    • Inject the prepared PFA sample solution into the GPC system.

    • Record the chromatogram from the RI detector.

  • Data Analysis:

    • Using the calibration curve, determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the PFA sample from its chromatogram.

Synthesis and Experimental Workflow

The synthesis of PFA with this compound typically involves the copolymerization of tetrafluoroethylene (TFE) and this compound. This process can be carried out via dispersion or suspension polymerization in an aqueous medium or in a non-aqueous solvent.

Below are diagrams illustrating the logical relationship of the synthesis and the experimental workflow for GPC analysis.

Synthesis_Workflow cluster_synthesis PFA Synthesis TFE Tetrafluoroethylene (TFE) Reactor Polymerization Reactor TFE->Reactor PPVE This compound PPVE->Reactor Initiator Initiator Initiator->Reactor Solvent Solvent/Water Solvent->Reactor PFA_Product PFA Copolymer Reactor->PFA_Product Polymerization

Diagram 1: PFA Synthesis Workflow

GPC_Analysis_Workflow cluster_analysis GPC Analysis Workflow Sample_Prep Sample Preparation (Dissolution & Filtration) Injection Sample Injection Sample_Prep->Injection GPC_System High-Temperature GPC System GPC_System->Injection Calibration System Calibration (Standards) Calibration->GPC_System Data_Acquisition Data Acquisition (Chromatogram) Injection->Data_Acquisition Data_Analysis Data Analysis (Mn, Mw, PDI) Data_Acquisition->Data_Analysis

Diagram 2: GPC Analysis Experimental Workflow

References

A Comparative Guide to Purity Validation of Heptafluoropropyl Trifluorovinyl Ether: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of fluorinated compounds such as heptafluoropropyl trifluorovinyl ether is a critical step in ensuring the integrity of experimental outcomes and the quality of final products. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this volatile fluorinated ether. Detailed experimental protocols and comparative data are presented to facilitate informed method selection.

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive method for the analysis of volatile and semi-volatile compounds like this compound.[1] It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. The gas chromatograph separates the components of a sample mixture based on their volatility, and the mass spectrometer identifies them by measuring their mass-to-charge ratio, providing a high degree of confidence in both qualitative and quantitative results.[2] For fluorinated compounds, where standard electron ionization (EI) may not always produce a clear molecular ion, method development can be optimized to ensure accurate molecular weight determination.[3]

Alternative Analytical Methods

While GC-MS is a robust technique, other methods can be employed for purity analysis, each with its own advantages and limitations.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A widely used and reliable technique for quantifying organic compounds.[1] GC-FID offers high sensitivity and a broad linear range but does not provide the mass information for definitive identification of impurities.

  • High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS): Considered a gold standard for the analysis of a wide range of per- and polyfluoroalkyl substances (PFAS), particularly those that are less volatile.[4][5] While potentially applicable, it may be less straightforward for a highly volatile compound like this compound compared to GC-MS.

  • Combustion Ion Chromatography (CIC): This technique is used to determine the total amount of organically bound fluorine in a sample.[6][7] It is a non-compound-specific method and is useful for quantifying the total fluorine content but does not provide information about the individual compounds.

Experimental Protocols

This protocol outlines the steps for determining the purity of this compound using GC-MS.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

    • Dilute to volume with a suitable low-boiling, high-purity solvent such as hexane or ethyl acetate.

    • Prepare a series of calibration standards of this compound in the same solvent at concentrations ranging from 0.1 mg/mL to 10 mg/mL.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC system or equivalent.[1]

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.[1]

    • Column: A low-polarity column suitable for volatile fluorinated compounds, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet: Split/splitless inlet, operated in split mode with a ratio of 50:1.

    • Inlet Temperature: 200 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 3 minutes.

      • Ramp: 15 °C/min to 220 °C.

      • Hold: 5 minutes at 220 °C.

    • Injection Volume: 1 µL.

    • MSD Conditions:

      • Ion Source: Electron Ionization (EI).

      • Ion Source Temperature: 230 °C.[1]

      • Quadrupole Temperature: 150 °C.[1]

      • Scan Range: m/z 30-400.

  • Data Analysis:

    • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Impurities are identified by comparing their mass spectra to spectral libraries (e.g., NIST).

    • Quantification of the main component is achieved by creating a calibration curve from the prepared standards.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance of GC-MS compared to alternative methods for the purity validation of this compound. Data presented is representative and may vary based on specific instrumentation and experimental conditions.

ParameterGC-MSGC-FIDHPLC-MS/MSCIC
Specificity HighModerateHighLow
Sensitivity (LOD) ~0.01%~0.01%~0.001%~1 ppm (as F)
Linearity (R²)
>0.999>0.999>0.999>0.99
Precision (%RSD) < 2%< 2%< 3%< 5%
Accuracy (% Recovery) 98-102%97-103%95-105%90-110%
Throughput ModerateHighModerateHigh
Cost per Sample ModerateLowHighModerate
Impurity Identification YesNoYesNo

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve standards Prepare Standards dissolve->standards injection Inject Sample standards->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection MS Detection ionization->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration library_search Spectral Library Search chromatogram->library_search quantification Quantification integration->quantification report Purity Report & Impurity Profile library_search->report quantification->report

Caption: Workflow for GC-MS Purity Validation.

References

Comparative Thermal Analysis of Perfluoropropyl Vinyl Ether (PPVE) Copolymers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is critical for predicting their performance, stability, and processing behavior. This guide provides a comparative thermal analysis of perfluoropropyl vinyl ether (PPVE) copolymers using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), supported by experimental data and detailed methodologies.

Perfluoropropyl vinyl ether (PPVE) is a fluorinated monomer that, when copolymerized with other monomers like tetrafluoroethylene (TFE), imparts unique properties to the resulting fluoropolymers, including excellent thermal stability and chemical resistance. This comparative guide delves into the thermal characteristics of PPVE copolymers, offering a clear comparison of their performance based on their composition.

Quantitative Thermal Analysis Data

The thermal properties of TFE-PPVE copolymers are significantly influenced by the relative content of the PPVE comonomer. The following table summarizes the key thermal data obtained from TGA and DSC analyses of a series of TFE-PPVE copolymers with varying PPVE content.

Copolymer Composition (mol% PPVE)Decomposition Temperature (Td) at 5% Weight Loss (°C)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
1.552015315
2.851510308
4.25105302

Note: The data presented is a representative compilation from scientific literature and may vary based on specific experimental conditions and material synthesis methods.

The data clearly indicates that all the TFE-PPVE copolymers exhibit outstanding thermal stability, with decomposition temperatures exceeding 500°C. An increase in the PPVE content leads to a slight decrease in the decomposition temperature. This is attributed to the introduction of the bulkier perfluoropropyl ether side groups, which can be a point of initiation for thermal degradation compared to the highly stable TFE backbone.

Furthermore, the incorporation of PPVE disrupts the crystalline structure of the polytetrafluoroethylene (PTFE) backbone, resulting in a decrease in both the glass transition temperature and the melting temperature as the PPVE content increases. DSC results often indicate the presence of two crystalline forms in these copolymers: a more ordered, highly regular molecular arrangement and a less ordered chain packing disturbed by the perfluoropropyl pendants.

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses on PPVE copolymers, based on established ASTM standards.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the PPVE copolymers.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • A sample of the copolymer (typically 5-10 mg) is placed in a platinum or alumina pan.

  • The sample is heated from ambient temperature to 600°C at a constant heating rate of 10°C/min.

  • The analysis is conducted under a continuous nitrogen purge (flow rate of 50 mL/min) to prevent oxidative degradation.

  • The weight loss of the sample is recorded as a function of temperature.

  • The decomposition temperature (Td) is determined as the temperature at which a 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the PPVE copolymers.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

  • A small sample of the copolymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed aluminum pan is used as a reference.

  • The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history.

    • First Heating Scan: The sample is heated from ambient temperature to 350°C at a heating rate of 10°C/min.

    • Cooling Scan: The sample is then cooled from 350°C to -50°C at a cooling rate of 10°C/min.

    • Second Heating Scan: The sample is reheated from -50°C to 350°C at a heating rate of 10°C/min.

  • The heat flow to the sample is measured relative to the reference as a function of temperature.

  • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

  • The melting temperature (Tm) is determined from the peak maximum of the endothermic melting transition during the second heating scan.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the comparative thermal analysis and the logical relationship between copolymer composition and its thermal properties.

ExperimentalWorkflow cluster_synthesis Copolymer Synthesis cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_comparison Comparative Analysis S1 PPVE Monomer S3 Copolymerization S1->S3 S2 TFE Monomer S2->S3 A1 TGA Analysis S3->A1 Sample A2 DSC Analysis S3->A2 Sample D1 Decomposition Temp (Td) A1->D1 D2 Glass Transition Temp (Tg) A2->D2 D3 Melting Temp (Tm) A2->D3 C1 Data Tabulation D1->C1 D2->C1 D3->C1 C2 Interpretation C1->C2

Caption: Experimental workflow for comparative thermal analysis of PPVE copolymers.

LogicalRelationship Composition PPVE Content Crystallinity Crystallinity Composition->Crystallinity decreases ChainMobility Chain Mobility Composition->ChainMobility increases ThermalStability Thermal Stability (Td) Crystallinity->ThermalStability influences MeltingPoint Melting Point (Tm) Crystallinity->MeltingPoint decreases GlassTransition Glass Transition (Tg) ChainMobility->GlassTransition decreases

Caption: Relationship between PPVE content and thermal properties.

A Comparative Guide to Perfluoroalkoxy Alkanes (PFA) for High-Temperature Applications

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of PFA Performance Against Leading Fluoropolymer Alternatives

For researchers, scientists, and drug development professionals operating in environments where high temperatures and aggressive chemicals are the norm, selecting the appropriate fluoropolymer is a critical decision. This guide provides a detailed comparison of Perfluoroalkoxy Alkanes (PFA), a high-performance fluoropolymer derived from monomers such as heptafluoropropyl trifluorovinyl ether, with other common fluoropolymers like Polytetrafluoroethylene (PTFE) and Fluorinated Ethylene Propylene (FEP).

Executive Summary

PFA stands out as a premium fluoropolymer, uniquely combining the high-temperature resistance of PTFE with the ease of melt-processability, similar to FEP.[1][2] This makes it an ideal choice for complex components in demanding, high-purity applications, such as those found in the semiconductor and pharmaceutical industries.[1][3] While PTFE boasts the highest continuous operating temperature and superior dielectric properties, its inability to be melt-processed limits its application to simpler shapes.[1] FEP, while melt-processable and transparent, has a lower service temperature and mechanical strength compared to PFA and PTFE.[1]

Performance Comparison at High Temperatures

The decision to use PFA, PTFE, or FEP often hinges on the specific temperature requirements of the application, alongside other performance needs like chemical resistance, mechanical strength, and ease of fabrication.

PropertyPFA (Perfluoroalkoxy Alkane)PTFE (Polytetrafluoroethylene)FEP (Fluorinated Ethylene Propylene)
Continuous Service Temperature 260°C (500°F)[1][3][4]260°C (500°F)[1]200°C - 205°C (392°F - 401°F)[1][4]
Melting Point ~305°C[5]Does not truly melt~260°C
Melt Processability Yes (Injection molding, extrusion)[1][3]No (Compressed and sintered)[1]Yes (Injection molding, extrusion)[1]
Tensile Strength @ 23°C 27 MPa[6]~25-35 MPa~23 MPa
Creep Resistance Excellent[1][7]Prone to creep[1]Good
Chemical Resistance Excellent, even at elevated temperatures.[3][8]Excellent[2]Excellent
Permeability Good permeability resistance[2][8]Higher void content can lead to higher permeabilityGood
Cost Higher[4][8]LowerModerate

In-Depth Analysis of High-Temperature Performance

Thermal Stability: PFA exhibits exceptional thermal stability, with a continuous operating temperature of up to 260°C, rivaling that of PTFE.[3][5] This high-temperature tolerance is attributed to the strong carbon-fluorine and carbon-oxygen bonds in its molecular structure.[2] Unlike PTFE, PFA is melt-processable, allowing it to be fabricated into intricate shapes without significant degradation.[3]

Mechanical Strength at Elevated Temperatures: PFA maintains good mechanical strength and stability even at high temperatures.[3][5] It demonstrates superior resistance to creep (cold flow) compared to PTFE, a crucial factor for components under continuous stress.[1][2][7] This makes PFA a more reliable choice for long-term, high-stress applications in heated environments.[7]

Chemical Resistance in Extreme Heat: All three fluoropolymers—PFA, PTFE, and FEP—exhibit outstanding chemical resistance. However, PFA's ability to maintain its mechanical integrity at high temperatures makes it particularly suitable for handling corrosive fluids in chemical processing, semiconductor manufacturing, and pharmaceutical facilities where elevated temperatures are common.[3][8]

Experimental Protocols for Performance Evaluation

To ensure the reliability of fluoropolymers in high-temperature applications, a variety of standardized tests are conducted. These protocols are essential for quality assurance and for comparing the performance of different materials.

1. Thermogravimetric Analysis (TGA):

  • Objective: To determine the thermal stability and decomposition temperature of the polymer.

  • Methodology: A small sample of the polymer is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as the temperature increases. The temperature at which a significant weight loss occurs indicates the onset of thermal degradation.[9] Key parameters recorded include the initial decomposition temperature (the temperature at which 5% weight loss occurs) and the temperature of maximum decomposition rate.[9]

2. Differential Scanning Calorimetry (DSC):

  • Objective: To identify the melting point, glass transition temperature, and crystallinity of the polymer.

  • Methodology: The sample is heated or cooled at a controlled rate, and the heat flow to or from the sample is measured relative to a reference. Transitions such as melting or glass transition are observed as changes in the heat flow, providing critical information about the material's behavior at different temperatures.[10]

3. Dynamic Mechanical Analysis (DMA):

  • Objective: To measure the mechanical properties (modulus, damping) of the polymer as a function of temperature and frequency.

  • Methodology: A small, oscillating stress is applied to a sample, and the resulting strain is measured. This analysis provides detailed information on the viscoelastic properties of the material, including its stiffness and energy dissipation characteristics across a range of temperatures.[9][10]

4. Creep Testing:

  • Objective: To evaluate the long-term dimensional stability of the polymer under a constant load at elevated temperatures.

  • Methodology: A constant stress is applied to a polymer sample at a specific temperature, and the strain is measured over time. This is particularly important for applications where components are under continuous mechanical stress.[10]

Visualizing Experimental and Logical Workflows

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Thermal & Mechanical Analysis cluster_results Data Analysis & Comparison Prep Fluoropolymer Sample (PFA, PTFE, FEP) TGA Thermogravimetric Analysis (TGA) - Decomposition Temperature Prep->TGA Testing Protocols DSC Differential Scanning Calorimetry (DSC) - Melting Point - Glass Transition Prep->DSC Testing Protocols DMA Dynamic Mechanical Analysis (DMA) - Modulus vs. Temp Prep->DMA Testing Protocols Creep Creep Testing - Long-term Stability Prep->Creep Testing Protocols Data Quantitative Data - Tables - Graphs TGA->Data Collect Data DSC->Data Collect Data DMA->Data Collect Data Creep->Data Collect Data Comparison Performance Comparison Guide Data->Comparison Synthesize Information

Caption: Experimental workflow for evaluating high-temperature performance of fluoropolymers.

Logical_Relationship cluster_factors Influencing Factors cluster_properties Material Properties cluster_performance Application Performance Temp High Temperature Stability Thermal Stability Temp->Stability Chem Chemical Exposure Resistance Chemical Resistance Chem->Resistance Stress Mechanical Stress Strength Mechanical Strength (Creep Resistance) Stress->Strength Performance Overall Performance & Reliability Stability->Performance Resistance->Performance Strength->Performance

Caption: Factors influencing fluoropolymer performance in high-temperature applications.

Conclusion: Selecting the Right Material

The choice between PFA, PTFE, and FEP for high-temperature applications depends on a careful evaluation of performance requirements and cost considerations.

  • Choose PFA for the most demanding applications where a combination of high-temperature resistance, excellent chemical inertness, superior mechanical properties (especially creep resistance), and the ability to be melt-processed into complex shapes are all critical.[1][8] It is the material of choice for high-purity fluid handling in the semiconductor and pharmaceutical industries.[1]

  • Choose PTFE when the highest temperature resistance and best dielectric properties are needed for relatively simple shapes that can be manufactured through compression and sintering. It is a more cost-effective option for applications like seals, gaskets, and insulators.[1][2]

  • Choose FEP for applications requiring the ease of melt-processing and optical clarity, but where the service temperature does not exceed 205°C.[1] It is often used for transparent tubing, sight glasses, and wire insulation.[1]

Ultimately, PFA, derived from monomers like this compound, offers a superior balance of properties for the most challenging high-temperature applications, justifying its higher cost where performance and reliability are paramount.

References

The Impact of Perfluoropropylvinylether (PPVE) on the Dielectric Properties of Fluoropolymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced properties of fluoropolymers is critical for material selection in advanced applications. This guide provides a detailed comparison of the dielectric properties of fluoropolymers with and without the incorporation of perfluoropropylvinylether (PPVE) as a comonomer. The inclusion of PPVE, which results in a class of materials broadly known as perfluoroalkoxy alkanes (PFA), significantly alters certain electrical characteristics, particularly the dielectric strength, while maintaining other beneficial properties.

This analysis is supported by experimental data from various sources, offering a clear, quantitative comparison to inform material selection for applications demanding high electrical insulation and performance.

Quantitative Comparison of Dielectric Properties

The introduction of a perfluoroalkyl vinyl ether comonomer, such as PPVE, into a polytetrafluoroethylene (PTFE) backbone leads to a material with a similar low dielectric constant and dissipation factor but a markedly improved dielectric strength. The following table summarizes the key dielectric properties of PTFE (representing a fluoropolymer without PPVE) and PFA (representing a fluoropolymer with a perfluoroalkyl vinyl ether, analogous to PPVE).

PropertyFluoropolymer without PPVE (PTFE)Fluoropolymer with PPVE (as PFA)Test Method
Dielectric Constant 2.12.03 - 2.12ASTM D150
Dissipation Factor ~0.00020.0001 - 0.0002ASTM D150
Dielectric Strength (kV/mm) Varies (typically lower than PFA)22 - >260 (for thin films)ASTM D149

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability. The primary ASTM standards used for evaluating the dielectric properties of fluoropolymers are:

  • ASTM D150: Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation. This test method covers the determination of the relative permittivity (dielectric constant), dissipation factor, and related properties of solid electrical insulating materials over a range of frequencies. The procedure involves placing a sample of the material between two electrodes and measuring the capacitance and the AC loss of the capacitor thus formed. The dielectric constant is calculated from the capacitance, and the dissipation factor is a measure of the energy lost as heat.

  • ASTM D149: Standard Test Method for Dielectric Breakdown Voltage and Dielectric Strength of Solid Electrical Insulating Materials at Commercial Power Frequencies. This test method determines the dielectric strength of a material by applying an electrical stress (voltage) to a specimen of a given thickness and measuring the voltage at which breakdown occurs. The dielectric strength is then calculated as the breakdown voltage divided by the thickness of the specimen and is typically expressed in kilovolts per millimeter (kV/mm).

The Influence of PPVE on Dielectric Properties

The incorporation of the bulky, flexible perfluoropropylvinylether side chains into the rigid PTFE backbone disrupts the crystallinity and introduces a different molecular architecture. This modification is key to the enhanced dielectric strength observed in PFA-type fluoropolymers.

Impact of PPVE on Fluoropolymer Dielectric Properties PTFE Fluoropolymer without PPVE (e.g., PTFE) PPVE Introduction of PPVE Comonomer PTFE->PPVE Copolymerization PFA Fluoropolymer with PPVE (e.g., PFA) PPVE->PFA Dielectric_Constant Dielectric Constant (Remains Low) PFA->Dielectric_Constant Dissipation_Factor Dissipation Factor (Remains Low) PFA->Dissipation_Factor Dielectric_Strength Dielectric Strength (Significantly Increases) PFA->Dielectric_Strength

A Comparative Guide to Ion Transport Properties in Perfluoropolyether (PPVE)-Based Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ion transport properties of perfluoropolyether (PPVE)-based membranes against other well-established alternatives, such as Nafion™. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for material selection in various applications, including fuel cells, electrolyzers, and drug delivery systems.

Quantitative Comparison of Ion Transport Properties

The performance of an ion-exchange membrane is critically dependent on its ability to facilitate the transport of specific ions while restricting the passage of others. Key parameters that quantify these characteristics include ion conductivity, ion exchange capacity (IEC), water uptake, and permselectivity. The following table summarizes these properties for representative PPVE-based membranes and the widely used Nafion™ membranes. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is compiled from various sources.

Membrane TypeIon Conductivity (S/cm)Ion Exchange Capacity (IEC) (meq/g)Water Uptake (%)Permselectivity (%)Experimental Conditions
PPVE-based Membranes
PPVE-based Vitrimer0.5 x 10⁻⁶ to 1.1 x 10⁻⁶---27 °C[1]
Further data for PPVE-based membranes is needed for a comprehensive comparison.
Nafion™ Membranes
Nafion™ (General)~0.1~0.91--80 °C, 100% RH[2]
Nafion™ 117-0.83 - 1.0215 (at 50°C) - 14.9 (at 70°C)-Varied RH[3][4]
Nafion™ 2120.1418 (at 60°C)-Higher than Nafion 117-In water[4][5]
Nafion™ Composite2.245 x 10⁻³ to 5.667 x 10⁻³---80 °C, ~78% RH[6]
Other Sulfonated Membranes
Sulfonated Copolymer (SC-1)0.089 (at 30°C) - 0.1404 (at 60°C)1.4969-In water[5]
Sulfonated Polysulfone (SPES)~0.0298 (DS=0.79)---80 °C, 100% RH[7]

Experimental Protocols for Key Performance Metrics

Accurate and reproducible measurement of ion transport properties is essential for the validation and comparison of membrane performance. Below are detailed methodologies for the key experiments cited in this guide.

Ion Conductivity Measurement

Ion conductivity is a measure of a membrane's ability to conduct ions and is a critical performance indicator.

  • Method: Electrochemical Impedance Spectroscopy (EIS) is a widely used technique.

  • Procedure:

    • A membrane sample is placed in a four-probe conductivity cell, which minimizes electrode polarization effects.

    • The cell is immersed in a solution of known concentration (e.g., deionized water or an electrolyte solution) and equilibrated at a specific temperature and relative humidity.

    • An AC voltage of small amplitude is applied across a range of frequencies.

    • The impedance of the membrane is measured, and the bulk resistance is determined from the Nyquist plot.

    • The ionic conductivity (σ) is calculated using the formula: σ = L / (R × A), where L is the distance between the potential-sensing electrodes, R is the membrane resistance, and A is the cross-sectional area of the membrane.

Ion Exchange Capacity (IEC) Measurement

IEC quantifies the number of ion-exchangeable functional groups per unit weight of the dry membrane. It is a fundamental property that influences both conductivity and water uptake.

  • Method: Acid-base titration is a common and reliable method.

  • Procedure:

    • A dried membrane sample of known weight is immersed in a large volume of a salt solution (e.g., NaCl or KCl) to exchange the counter-ions (e.g., H⁺) in the membrane with the cations from the salt solution.

    • The solution containing the exchanged ions is then titrated with a standardized base solution (e.g., NaOH).

    • The endpoint of the titration is determined using a pH indicator or a pH meter.

    • The IEC is calculated in milliequivalents per gram (meq/g) of the dry membrane.

Water Uptake Measurement

Water uptake is the amount of water absorbed by the membrane and is crucial for facilitating ion transport.

  • Method: Gravimetric analysis.

  • Procedure:

    • A membrane sample is first dried in a vacuum oven at a specific temperature until a constant weight (W_dry) is achieved.

    • The dried membrane is then immersed in deionized water or a solution of specific humidity for a set period until equilibrium is reached.

    • The wet membrane is carefully wiped to remove surface water and weighed (W_wet).

    • The water uptake is calculated as a percentage: Water Uptake (%) = [(W_wet - W_dry) / W_dry] × 100.

Permselectivity Measurement

Permselectivity describes a membrane's ability to selectively transport counter-ions while excluding co-ions.

  • Method: Membrane potential measurement.

  • Procedure:

    • The membrane is placed between two half-cells containing electrolyte solutions of different concentrations (e.g., C₁ and C₂).

    • The potential difference (membrane potential, Δψ) across the membrane is measured using two reference electrodes (e.g., Ag/AgCl).

    • The permselectivity (α) is calculated by comparing the measured potential to the theoretical Nernst potential for a perfectly selective membrane: α = Δψ / Δψ_Nernst.

    • The Nernst potential is calculated using the Nernst equation, which depends on the concentrations of the solutions and the temperature.

Visualizing Experimental and Logical Frameworks

The following diagrams, generated using the DOT language, illustrate the workflow for validating ion transport properties and the relationship between the structural characteristics of PPVE-based membranes and their performance.

ExperimentalWorkflow cluster_prep Membrane Preparation cluster_char Property Characterization cluster_analysis Data Analysis & Comparison start PPVE-based Polymer Synthesis cast Membrane Casting/Extrusion start->cast pre Pre-treatment (e.g., Acid Activation) cast->pre iec Ion Exchange Capacity (IEC) Titration pre->iec wu Water Uptake Gravimetric Analysis pre->wu cond Ion Conductivity Electrochemical Impedance Spectroscopy pre->cond perm Permselectivity Membrane Potential Measurement pre->perm data Quantitative Data Collection iec->data wu->data cond->data perm->data comp Comparison with Alternative Membranes (e.g., Nafion) data->comp report Publish Comparison Guide comp->report

Caption: Experimental workflow for the validation of ion transport properties in membranes.

LogicalRelationship cluster_structure Membrane Structure cluster_properties Ion Transport Properties backbone PPVE Backbone (Flexibility, Hydrophobicity) morphology Microphase Separation (Hydrophilic/Hydrophobic Domains) backbone->morphology sidechain Sulfonic Acid Side Chains (Density, Length) sidechain->morphology iec Ion Exchange Capacity (IEC) sidechain->iec wu Water Uptake morphology->wu cond Ion Conductivity morphology->cond perm Permselectivity morphology->perm iec->cond wu->cond

References

A Comparative Analysis of Fluoropolymer Coatings: Spotlight on Heptafluoropropyl Trifluorovinyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced materials, fluoropolymer coatings are distinguished by their exceptional surface properties, including low surface energy, high hydrophobicity, and chemical inertness. These characteristics are pivotal in a multitude of applications, from biomedical devices to non-stick surfaces in industrial processes. This guide provides a comparative analysis of coatings derived from heptafluoropropyl trifluorovinyl ether against well-established fluoropolymer alternatives such as Polytetrafluoroethylene (PTFE), Fluorinated Ethylene Propylene (FEP), and Perfluoroalkoxy (PFA). The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data to inform material selection.

Quantitative Surface Energy Comparison

The surface energy of a solid is a critical parameter that governs its wettability and adhesive characteristics. A low surface energy is indicative of a non-stick, hydrophobic surface. The following table summarizes the surface energy and water contact angle data for the compared fluoropolymer coatings.

Coating MaterialSurface Energy (mJ/m²)Water Contact Angle (°)
Poly(this compound)Low (Specific value not available in literature)High
Polytetrafluoroethylene (PTFE)~18[1]~108[2]
Fluorinated Ethylene Propylene (FEP)~16-18[3]~110-115
Perfluoroalkoxy (PFA)~18~108

Experimental Protocols

The determination of surface energy for these coatings is predominantly achieved through contact angle measurements using the sessile drop method. The following is a detailed protocol for this key experiment.

Experimental Protocol: Determination of Surface Free Energy via Sessile Drop Contact Angle Measurement

1. Objective: To determine the total surface free energy, including its dispersive and polar components, of fluoropolymer coatings using the Owens-Wendt-Rabel-Kaelble (OWRK) method.

2. Materials and Equipment:

  • Coated substrates (thin, uniform films of the fluoropolymer on a flat, smooth substrate)
  • Goniometer with a high-resolution camera and software for contact angle analysis
  • Microsyringe for precise droplet deposition
  • A set of probe liquids with known surface tension and polar/dispersive components (e.g., deionized water, diiodomethane)
  • Environmental chamber to control temperature and humidity
  • Cleaning solvents (e.g., isopropanol, acetone) and nitrogen gas for drying

3. Procedure:

Synthesis Pathway and Experimental Workflow

The synthesis of fluoropolymer coatings from vinyl ether monomers is typically achieved through free-radical polymerization. The following diagram illustrates the fundamental steps of this process.

G Free-Radical Polymerization of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., Peroxide) 2R• Initiator Radicals Initiator->2R• Heat/UV R-M• Monomer Radical 2R•->R-M• + M R-M-M• Growing Polymer Chain R-M•->R-M-M• + M R-M(n)M• Propagating Radical R-M-M•->R-M(n)M• + (n-1)M R-M(n+m)R Terminated Polymer R-M(n)M•->R-M(n+m)R + •M(m)-R (Combination) Polymer + Polymer' Terminated Polymers R-M(n)M•->Polymer + Polymer' Disproportionation M Monomer (Heptafluoropropyl Trifluorovinyl Ether)

Caption: Free-radical polymerization of this compound.

The diagram above outlines the three key stages of free-radical polymerization:

  • Initiation: A radical initiator (e.g., a peroxide) is decomposed by heat or UV light to form free radicals. These highly reactive species then react with a monomer molecule (this compound) to create a monomer radical.

  • Propagation: The newly formed monomer radical adds to another monomer molecule, creating a larger radical. This process repeats, rapidly increasing the length of the polymer chain.

  • Termination: The growth of the polymer chain is halted. This can occur through the combination of two growing polymer chains or by disproportionation, where a hydrogen atom is transferred from one chain to another.

Conclusion

Coatings derived from this compound exhibit the characteristic low surface energy of fluoropolymers, placing them in the same high-performance category as PTFE, FEP, and PFA. While specific quantitative surface energy values are not as widely documented as for their more established counterparts, their chemical structure, rich in fluorine, strongly suggests exceptionally low surface energy and, consequently, excellent non-stick and hydrophobic properties. The choice between these materials will ultimately depend on the specific application requirements, including processing conditions, mechanical properties, and cost considerations. The detailed experimental protocol provided herein offers a standardized method for researchers to quantitatively assess the surface energy of these and other novel coatings, facilitating informed material selection and development.

References

Safety Operating Guide

Navigating the Disposal of Heptafluoropropyl Trifluorovinyl Ether: A Comprehensive Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like Heptafluoropropyl trifluorovinyl ether are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with current interim guidance for per- and polyfluoroalkyl substances (PFAS), commonly known as "forever chemicals."

This compound (CAS No. 1623-05-8) is a flammable liquid and vapor, necessitating stringent safety protocols in its handling and disposal.[1] As a fluorinated compound, its disposal falls under the broader considerations for PFAS waste management, which emphasizes preventing environmental release due to the persistence of these substances.[2][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Key Safety Information:

  • Flammability: This chemical is a flammable liquid and vapor.[1] Keep it away from heat, sparks, open flames, and other ignition sources.[4]

  • Irritation: It may cause skin, eye, and respiratory irritation.[1][4] In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present.[4]

  • Storage: Store in a cool, well-ventilated place with the container tightly closed.[5] Storage temperatures should not exceed 8°C.[4]

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound, pertinent to its safe handling and disposal.

PropertyValueReference
CAS Number 1623-05-8[6]
Molecular Formula C5F10O[4]
Molecular Weight 266.04 g/mol [4]
Boiling Point 35-36°C[4]
Flash Point -20°C[4]
Density 1.53 g/cm³[4]
GHS Hazard Statements H226, H315, H319, H335[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations for hazardous waste. As a type of PFAS, specific disposal methods are recommended to ensure its complete destruction or secure containment.[7][8]

Experimental Protocol for Waste Neutralization (Hypothetical)

  • Containment of Small Spills: In the event of a minor spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.

  • Collection: Carefully collect the absorbed material into a designated, labeled, and sealable hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (this compound) B Proper Labeling ('Hazardous Waste') A->B C Segregation from Incompatible Wastes B->C D Secure Storage (Cool, Ventilated Area) C->D E Contact Environmental Health & Safety (EHS) Officer D->E F Select Approved Disposal Method E->F G High-Temperature Incineration F->G Preferred for PFAS destruction H Hazardous Waste Landfill F->H Secure containment I Deep Well Injection F->I For liquid waste J Waste Manifest and Record Keeping G->J H->J I->J K Final Disposal J->K

Caption: Disposal Workflow for this compound

Approved Disposal Methods for PFAS-Containing Waste

Current U.S. Environmental Protection Agency (EPA) interim guidance suggests three primary technologies for the disposal of PFAS-containing materials:

  • High-Temperature Incineration: This is a promising method for the permanent destruction of PFAS compounds.[3] The high temperatures are intended to break the strong carbon-fluorine bonds.[2] However, incomplete combustion can lead to the formation of other potentially harmful byproducts.[2]

  • Hazardous Waste Landfills: Disposal in a designated hazardous waste landfill is an option for containing PFAS waste.[3] These landfills have specific engineering controls to prevent the leaching of chemicals into the environment.[3]

  • Deep Well Injection: This method involves injecting liquid PFAS waste into deep, geologically stable underground formations, far below drinking water sources.[3][7]

It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to determine the approved and available disposal routes in your specific location. State and local regulations may have additional requirements for the disposal of hazardous and PFAS-containing waste.[9]

Waste Container Management

  • Container Integrity: Use only containers that are in good condition, free from leaks or cracks, and compatible with this compound.[10]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[10] Do not use abbreviations or chemical formulas.[10]

  • Closure: Keep waste containers tightly sealed except when adding waste.[10]

  • Filling: Do not fill containers beyond 90% of their capacity to allow for expansion.[11]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste.[10][12] After rinsing, the container may be disposed of according to institutional guidelines.[10]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to both human health and the environment.

References

Safeguarding Your Research: A Guide to Handling Heptafluoropropyl Trifluorovinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Heptafluoropropyl trifluorovinyl ether (CAS No. 1623-05-8). Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] Proper selection and use of PPE are the first line of defense against exposure.

Summary of Hazards:

Hazard ClassGHS Hazard Statement
Flammable liquidsH226: Flammable liquid and vapour[1]
Skin corrosion/irritationH315: Causes skin irritation[1]
Serious eye damage/eye irritationH319: Causes serious eye irritation[1]
Specific target organ toxicity — single exposure (respiratory tract irritation)H335: May cause respiratory irritation[1]

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Hand Protection Double gloving is recommended. Inner Glove: Nitrile. Outer Glove: Butyl rubber or Viton™.While specific permeation data for this compound is limited, general guidance for halogenated ethers suggests that nitrile gloves may offer only splash protection and have poor resistance to some ethers and halogenated hydrocarbons.[2][3] Butyl rubber and Viton™ generally offer better resistance to a broader range of chemicals, though they have limitations against certain hydrocarbons and ketones.[4][5][6]
Eye Protection Chemical safety goggles with a face shield.Protects against splashes and vapors that can cause serious eye irritation.
Skin and Body Protection Flame-resistant lab coat worn over long-sleeved clothing and long pants.Provides a barrier against skin contact and protects from fire hazards associated with flammable liquids.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood, is mandatory. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be required.Prevents inhalation of vapors, which can cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Experimental Workflow:

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_transfer Transfer Chemical prep_setup->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Don all required PPE as outlined in the table above.

    • Keep all ignition sources, such as hot plates and open flames, away from the work area.[2]

  • Chemical Handling:

    • Conduct all manipulations of this compound within a chemical fume hood to minimize vapor inhalation.[2]

    • When transferring the chemical, use sealed containers and minimize the creation of aerosols.

    • Keep containers tightly closed when not in use.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Managing this compound Waste

As a per- and polyfluoroalkyl substance (PFAS), this compound requires special disposal considerations due to its persistence in the environment.

Waste Characterization and Segregation:

Waste StreamEPA Hazardous Waste CodeDisposal Container
Unused or waste this compoundLikely F002 (spent halogenated solvents)[7][8][9][10]Tightly sealed, clearly labeled, chemically resistant container.
Contaminated labware (e.g., pipette tips, gloves)Segregate as solid hazardous waste.Labeled hazardous waste bag or container.
Contaminated solventsSegregate as liquid hazardous waste, noting all components.Labeled hazardous waste container.

Disposal Protocol:

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly part of an experimental protocol.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Storage: Store waste in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: All waste containing this compound must be disposed of through your institution's EHS department. The primary recommended disposal method for PFAS compounds is high-temperature incineration.[7][8][10][11] Landfilling in a hazardous waste landfill may be an alternative, but it does not destroy the "forever chemicals."[10]

By adhering to these guidelines, you can mitigate the risks associated with this compound and ensure a safe and compliant research environment. Always consult your institution's specific chemical hygiene plan and EHS protocols for additional guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptafluoropropyl trifluorovinyl ether
Reactant of Route 2
Heptafluoropropyl trifluorovinyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.